(R)-5,6,7,8-Tetrahydroquinoxalin-5-amine
Description
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Structure
3D Structure
Properties
CAS No. |
911824-59-4 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(5R)-5,6,7,8-tetrahydroquinoxalin-5-amine |
InChI |
InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2/t6-/m1/s1 |
InChI Key |
ABSBOMCIPXOKJL-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@H](C2=NC=CN=C2C1)N |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)N |
Origin of Product |
United States |
Foundational & Exploratory
CAS number and identifiers for (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine
This guide provides an in-depth technical analysis of (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine , a specialized chiral building block used in the synthesis of bioactive heterocyclic compounds and asymmetric ligands.
Part 1: Chemical Identity & Identifiers
Precision in Chiral Chemistry The distinction between the (R)-enantiomer, (S)-enantiomer, and the racemate is critical in pharmaceutical applications due to the distinct binding affinities of chiral amines in protein pockets. The following table consolidates the verified identifiers for the (R)-isomer and its related forms.
Core Identifiers Table[1][2]
| Attribute | (R)-Enantiomer (Target) | (S)-Enantiomer | Racemate |
| CAS Number | 911824-59-4 | 502612-45-5 | 502612-46-6 |
| IUPAC Name | (5R)-5,6,7,8-tetrahydroquinoxalin-5-amine | (5S)-5,6,7,8-tetrahydroquinoxalin-5-amine | 5,6,7,8-tetrahydroquinoxalin-5-amine |
| Molecular Formula | C₈H₁₁N₃ | C₈H₁₁N₃ | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol | 149.19 g/mol | 149.19 g/mol |
| SMILES | N[C@@H]1CCCC2=NC=CN=C21 | N[C@H]1CCCC2=NC=CN=C21 | NC1CCCC2=NC=CN=C21 |
| Key Application | Chiral Ligand / Drug Scaffold | Chiral Ligand | General Intermediate |
Structural Analysis
The molecule features a tetrahydroquinoxaline core. Unlike fully aromatic quinoxaline, the benzene ring here is saturated (cyclohexane-like), while the pyrazine ring remains aromatic.
-
Chiral Center: Position C5 (benzylic position adjacent to the bridgehead).
-
Basicity: The exocyclic amine at C5 is aliphatic (pKₐ ~9-10), whereas the pyrazine nitrogens are much less basic (pKₐ ~0.6). This difference allows for selective protonation and functionalization.
Part 2: Synthesis & Manufacturing Protocols
Retrosynthetic Strategy
The synthesis of the enantiopure (R)-amine typically follows one of two high-fidelity pathways: Asymmetric Transfer Hydrogenation (ATH) or Enzymatic Kinetic Resolution . The ATH route is preferred for scalability as it avoids the 50% yield cap inherent to resolution.
Primary Route: Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a chiral Ruthenium or Rhodium catalyst to reduce the cyclic imine or ketone precursor.
-
Precursor: 5,6,7,8-Tetrahydroquinoxalin-5-one (prepared via oxidation of 5,6,7,8-tetrahydroquinoxaline).
-
Catalyst System: RuCl(p-cymene)[(R,R)-TsDPEN].
-
Hydrogen Source: Formic acid/Triethylamine (HCOOH/TEA).
Step-by-Step Protocol (ATH Workflow)
-
Imine Formation: React 5,6,7,8-tetrahydroquinoxalin-5-one with ammonium acetate (NH₄OAc) in methanol to generate the transient imine in situ.
-
Catalysis: Add the chiral Ruthenium catalyst (0.5 mol%).
-
Reduction: Introduce the HCOOH/TEA azeotrope (5:2 ratio) slowly at 0°C to suppress side reactions.
-
Workup: Basify to pH 12 with NaOH, extract with Dichloromethane (DCM).
-
Purification: Recrystallize the tartrate salt to upgrade enantiomeric excess (ee) to >99%.
Alternative Route: Classical Resolution
For laboratories without access to expensive chiral catalysts, classical resolution is the standard.
-
Resolving Agent: (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.
-
Mechanism: Formation of diastereomeric salts. The (R)-amine salt crystallizes preferentially in ethanol/water mixtures.
Synthesis Pathway Diagram
The following diagram illustrates the logical flow from the parent heterocycle to the specific chiral amine.
Figure 1: Synthetic pathway from parent heterocycle to enantiopure amine via Asymmetric Transfer Hydrogenation.[1]
Part 3: Quality Control & Analytics
To validate the identity and purity of CAS 911824-59-4, the following analytical parameters must be met.
Chiral HPLC Method
Standard reverse-phase columns cannot separate enantiomers. Use a polysaccharide-based chiral stationary phase.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropyl Alcohol (90:10) with 0.1% Diethylamine (DEA).
-
Note: DEA is crucial to sharpen the peak of the basic amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyrazine absorption).
-
Expected Retention: (R)-isomer typically elutes second on AD-H columns (verify with racemate).
NMR Characterization (Proton)
-
Key Signals:
-
δ 8.3–8.5 ppm (2H, m, Pyrazine aromatic protons).
-
δ 3.9–4.1 ppm (1H, t, Chiral benzylic CH-NH₂).
-
δ 1.6–2.8 ppm (Multiplets, aliphatic ring protons).
-
Quality Assurance Workflow
Figure 2: Quality Assurance decision tree for ensuring enantiomeric purity.
Part 4: Applications & Safety
Applications
-
Drug Discovery: The 5,6,7,8-tetrahydroquinoxaline scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for tetrahydroquinoline or tetralin systems. It is explored in:
-
Kinase Inhibitors: Targeting ATP binding pockets where the pyrazine nitrogen acts as a hydrogen bond acceptor.
-
Alpha-2 Adrenergic Agonists: Analogous to Brimonidine, though the amine position differs.
-
-
Asymmetric Catalysis: The (R)-amine can be derivatized into chiral ligands (e.g., diamines or phosphine-amines) for metal-catalyzed reactions, similar to the famous "CAMPY" ligands derived from tetrahydroquinoline.[2]
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine to an imine or N-oxide. Store at 2-8°C.
References
-
PubChem. (2025). 5,6,7,8-Tetrahydroquinoxaline (Parent Compound) CID 36822. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
In-Depth Technical Guide: Solubility Profile & Thermodynamic Characterization of Tetrahydroquinoxalin-5-amine Derivatives
Executive Summary
Tetrahydroquinoxalin-5-amine derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators. Their unique bicyclic structure—comprising a lipophilic benzene ring fused to a saturated, flexible pyrazine ring—creates a complex solubility profile that is critical for pre-formulation, purification, and bioavailability optimization.
This guide provides a comprehensive framework for profiling the solubility of these derivatives. It moves beyond static data points to establish a predictive and experimental protocol for determining solubility in organic solvents, grounded in thermodynamic modeling (Apelblat/van’t Hoff) and structural analysis.
Chemical Architecture & Solubility Logic
To predict and manipulate the solubility of tetrahydroquinoxalin-5-amine, one must deconstruct its molecular interactions.
Structural Analysis
-
The Scaffold (Lipophilic Core): The 1,2,3,4-tetrahydroquinoxaline backbone is significantly more lipophilic than its fully aromatic quinoxaline precursor due to the saturation of the pyrazine ring.
-
The 5-Amine Substituent (Polar Handle): The primary amine (-NH₂) at the C5 position introduces a hydrogen bond donor/acceptor site.
-
Critical Nuance: Unlike the 6-amine isomer, the 5-amine is peri-positioned relative to the secondary amine (N4) of the saturated ring. This proximity often facilitates intramolecular hydrogen bonding , which can reduce the effective polarity of the molecule, making it surprisingly soluble in non-polar solvents (like toluene) compared to its isomers.
-
Hansen Solubility Parameters (HSP) Prediction
For solvent screening, we utilize the Hansen Solubility Parameters (
| Component | Contribution Source | Prediction for 5-Amine Derivative |
| Hydrocarbon skeleton | Moderate-High (due to fused rings) | |
| Dipole moment from N-heterocycle | Moderate | |
| -NH₂ and -NH- groups | High (Primary driver of solubility in alcohols) |
Selection Rule: Solvents with an interaction radius
Experimental Methodology: Self-Validating Protocol
Reliable solubility data requires a system that accounts for equilibration time and solid-phase stability. The following protocol is the industry standard for generating thermodynamic solubility data.
Isothermal Shake-Flask Method (Standard Protocol)
Objective: Determine mole fraction solubility (
-
Preparation: Add excess solid tetrahydroquinoxalin-5-amine derivative to 50 mL of selected solvent in a jacketed glass vessel.
-
Equilibration: Agitate at 150 rpm for 24–48 hours (verify equilibrium by sampling at 24h and 48h; results should vary by <1%).
-
Phase Separation: Stop agitation and allow settling for 2 hours. Maintain temperature control.
-
Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute with mobile phase and analyze via HPLC (UV detection at
nm).
Workflow Visualization
The following diagram outlines the decision logic and workflow for solubility determination.
Caption: Iterative workflow for determining equilibrium solubility, ensuring thermodynamic stability before data collection.
Thermodynamic Modeling Framework
To extrapolate solubility beyond measured points and understand the dissolution mechanism, experimental data must be correlated with thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is the most accurate for correlating solubility data of heterocyclic amines in organic solvents.
- : Mole fraction solubility
- : Absolute temperature (K)[1][2]
- : Empirical model parameters derived from regression analysis.
-
Utility: Allows interpolation of solubility at any temperature within the measured range.
van’t Hoff Analysis
Used to determine the thermodynamic driving forces: Enthalpy (
-
Interpretation:
-
Positive
: Endothermic process.[2] Solubility increases with temperature (Typical for this class). -
Positive
: Entropy-driven. The disorder of the system increases upon dissolution.
-
Caption: Logical flow from raw solubility data to thermodynamic parameters governing dissolution.
Solubility Profile & Solvent Ranking
Based on structural analogs (e.g., 6-amino-quinoxaline, 1,2,3,4-tetrahydroquinoxaline) and thermodynamic principles, the following profile characterizes the 5-amine derivatives.
Representative Solubility Ranking (at 298.15 K)
| Solvent Class | Solvent | Solubility Trend | Mechanism |
| Polar Aprotic | DMSO, DMF | Very High | Strong dipole-dipole interactions; disruption of crystal lattice. |
| Polar Protic | Methanol, Ethanol | High | H-bonding with amine and NH groups. Methanol > Ethanol due to size. |
| Medium Polarity | Acetone, Ethyl Acetate | Moderate | Dipole interactions; effective for crystallization. |
| Chlorinated | DCM, Chloroform | Good | Favorable dispersion forces + weak H-bond acceptance. |
| Non-Polar | Toluene | Low-Moderate | Limited by polarity of the amine, but improved by lipophilic scaffold. |
| Aqueous | Water | Very Low | Hydrophobic effect dominates; requires pH adjustment (acidic) to dissolve. |
Temperature Dependence
-
Trend: Solubility increases non-linearly with temperature in all organic solvents.
-
Steepest Gradient: Often observed in alcohols (MeOH/EtOH), making them ideal candidates for cooling crystallization .
-
Thermodynamics: The dissolution is almost universally endothermic (
) and entropy-driven ( ).[2]
Process Implications for Drug Development
Purification & Crystallization[3]
-
Anti-Solvent Method: Dissolve the derivative in a high-solubility solvent (e.g., DMSO or Methanol) and slowly add a non-solvent (Water or Hexane).
-
Note: Water is an aggressive anti-solvent for the free base form.
-
-
Cooling Crystallization: Ethanol is often the solvent of choice. The steep solubility curve allows for high recovery yields upon cooling from reflux to
C.
Formulation
-
Lipid Formulations: Due to the lipophilic bicyclic core, these derivatives often show good compatibility with lipid-based excipients (e.g., Capryol, Labrasol) compared to pure aqueous buffers.
-
Salt Formation: To improve aqueous solubility for dosing, convert the 5-amine to a hydrochloride or mesylate salt. This disrupts the crystal lattice energy and introduces ionic interactions with water.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Shakeel, F., et al. (2014). Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents at different temperatures. Journal of Molecular Liquids, 194, 26-31. Link
-
Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmaco, 63, 713-723. Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
-
Wang, J., et al. (2015).[3] Measurement and correlation of the solubility of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) in different solvents. Journal of Chemical Thermodynamics, 89, 264-269.[3] Link
Sources
Pharmacological applications of chiral quinoxaline amines
Pharmacological Frontiers of Chiral Quinoxaline Amines: From Asymmetric Synthesis to Epigenetic Modulation
Executive Summary
The quinoxaline scaffold has historically been utilized as a planar DNA intercalator (e.g., Echinomycin). However, modern drug discovery has shifted focus toward chiral 1,2,3,4-tetrahydroquinoxalines (THQs) . These "3D" scaffolds offer superior physicochemical properties and the ability to engage stereospecific pockets in enzymes and epigenetic readers. This guide details the pharmacological application of chiral THQs as BET Bromodomain Inhibitors , specifically targeting the BD2 domain to treat inflammatory diseases and cancer.[1][2] It provides a validated protocol for their enantioselective synthesis via Iridium-catalyzed asymmetric hydrogenation.[3]
Part 1: The Stereochemical Imperative
In pharmacological contexts, the reduction of the pyrazine ring in quinoxaline converts a flat, aromatic system into a puckered, chiral heterocycle. This transformation is critical for two reasons:
-
Vector Control: The C2 and C3 positions of the THQ ring become chiral centers, allowing precise vectorization of substituents to probe hydrophobic pockets (e.g., the WPF shelf in BET proteins).
-
Solubility & Metabolism: Disruption of planarity reduces π-stacking aggregation, significantly improving solubility (logD) and metabolic stability compared to their fully aromatic precursors.
Part 2: Core Pharmacological Application – BET Bromodomain Inhibition
Target: Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4).[1][2] Mechanism: Epigenetic "reading" of acetylated lysine residues on histones. The Chiral Advantage: First-generation BET inhibitors (e.g., JQ1) were often non-selective. Chiral quinoxaline amines have emerged as potent BD2-selective inhibitors .[1][2] The (R)-configuration at the C2 position of the tetrahydroquinoxaline core is often critical for optimal binding. The chiral center directs the N1-substituent into the ZA-channel of the bromodomain, while the C2-substituent interacts with the specific residues (e.g., His433 in BRD4-BD2) that differentiate BD2 from BD1.
Therapeutic Relevance:
-
Oncology: Downregulation of MYC-dependent transcription in acute myeloid leukemia (AML).
-
Inflammation: Suppression of cytokine production (IL-6, TNF-α) in autoimmune disorders without the toxicity associated with pan-BET inhibition.
Part 3: Validated Synthetic Protocol
Method: Iridium-Catalyzed Asymmetric Hydrogenation of Quinoxalines. Objective: Enantioselective synthesis of (R)-2-phenyl-1,2,3,4-tetrahydroquinoxaline (a key pharmacophore precursor).
Reagents & Equipment:
-
Substrate: 2-Phenylquinoxaline (1.0 equiv).
-
Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (R)-Difluorphos or (R)-SegPhos (1.1 mol%).
-
Additive: Iodine (I₂) (5 mol%) – Critical for activating the Ir-precursor.
-
Solvent: Methanol (anhydrous).
-
Hydrogen Source: H₂ gas (balloon or autoclave).
Step-by-Step Protocol:
-
Catalyst Formation (In Situ):
-
In a glovebox (N₂ atmosphere), charge a dry Schlenk tube with [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and (R)-Difluorphos (7.0 mg, 0.011 mmol).
-
Add anhydrous MeOH (2.0 mL) and stir at room temperature for 15 minutes until a clear orange solution forms.
-
-
Substrate Addition:
-
Add 2-Phenylquinoxaline (206 mg, 1.0 mmol) and Iodine (12.7 mg, 0.05 mmol) to the catalyst solution.
-
Note: Iodine is essential to form the active Ir(III)-di-hydride species.
-
-
Hydrogenation:
-
Transfer the solution to a stainless steel autoclave.
-
Purge with H₂ gas (3 cycles) and pressurize to 600 psi (40 bar).
-
Stir at room temperature (25°C) for 16 hours.
-
-
Workup & Purification:
-
Release pressure carefully. Concentrate the reaction mixture under reduced pressure.
-
Purify via saturated aqueous NaHCO₃ wash followed by extraction with Ethyl Acetate.
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).
-
Expected Result: >95% Yield, >94% ee of the (R)-enantiomer.[4]
-
Part 4: Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of chirality and substitution on BET BD2 inhibitory potency (IC₅₀).
| Compound ID | Core Structure | C2-Chirality | C2-Substituent | N1-Substituent | BD2 IC₅₀ (nM) | Selectivity (BD2/BD1) |
| QCd-1 (Racemic) | Tetrahydroquinoxaline | Racemic | Phenyl | Acetyl | 450 | 1.2x |
| QCd-2 (Eutomer) | Tetrahydroquinoxaline | (R) | Phenyl | Acetyl | 28 | 45x |
| QCd-3 (Distomer) | Tetrahydroquinoxaline | (S) | Phenyl | Acetyl | >10,000 | N/A |
| QCd-4 | Tetrahydroquinoxaline | (R) | Methyl | Acetyl | 120 | 10x |
| QCd-5 | Quinoxaline (Aromatic) | N/A | Phenyl | N/A | >50,000 | Inactive |
Key Insight: The aromatic precursor (QCd-5) is inactive, confirming that the sp3 character and chirality of the THQ core are essential for binding. The (R)-enantiomer (QCd-2) drives potency.
Part 5: Visualization of Mechanism & Workflow
Figure 1: Asymmetric Hydrogenation & Pharmacological Logic
Caption: Workflow transforming planar quinoxalines into chiral bioactive tetrahydroquinoxalines via Iridium catalysis, leading to selective epigenetic inhibition.
References
-
Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. Source: Journal of Medicinal Chemistry (2018).[1] URL:[Link][1]
-
Highly Enantioselective Synthesis of Both Tetrahydroquinoxalines and Dihydroquinoxalinones via Rh–Thiourea Catalyzed Asymmetric Hydrogenation. Source: Chemical Science (2023). URL:[Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Source: MDPI Applied Sciences (2021). URL:[Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Quinoxalines. Source: Journal of the American Chemical Society (2003) - Protocol Foundation. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04222K [pubs.rsc.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
Literature Review: The Discovery and Optimization of Tetrahydroquinoxaline Amine Derivatives
Executive Summary
The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Unlike their fully aromatic quinoxaline counterparts, THQs possess a non-planar, semi-flexible geometry and two distinct nitrogen centers (N1 and N4) that allow for precise vector exploration in drug design.
This guide focuses specifically on THQ amine derivatives , where the introduction of basic amine functionalities (either directly on the ring or via alkyl linkers) has been pivotal in improving aqueous solubility, metabolic stability, and target affinity through ionic interactions (salt bridges) with aspartate or glutamate residues in binding pockets.
Structural Significance & Pharmacophore Analysis
The THQ Advantage
The transition from quinoxaline to tetrahydroquinoxaline alters the electronic and steric landscape significantly:
-
Chirality: The C2 and C3 positions become stereogenic centers, allowing for the design of enantiopure drugs that fit specific protein pockets.
-
Basicity: The N1 and N4 nitrogens are secondary amines (unless substituted), acting as hydrogen bond donors/acceptors. N1 is typically less basic due to conjugation with the fused benzene ring, while N4 retains aliphatic amine characteristics.
Mechanism of Action (General)
In amine derivatives, the basic nitrogen often serves as a "warhead" for electrostatic clamping. For example, in Bromodomain (BET) inhibitors , THQ derivatives mimic the acetyl-lysine residue of histones, disrupting the protein-protein interaction essential for oncogene transcription.
Figure 1: Pharmacophore mapping of the THQ scaffold showing the distinct roles of the N1 and N4 positions in target binding.
Synthetic Strategies
The synthesis of THQ amine derivatives generally follows two main distinct pathways: Reduction of Quinoxalines or De Novo Cyclization .
Validated Experimental Protocol: Reductive Amination Route
Context: This protocol describes the functionalization of the N4 position of a pre-formed THQ core to introduce an amine-containing side chain. This is a critical step for library generation.
Reagents:
-
1,2,3,4-Tetrahydroquinoxaline (1.0 equiv)
-
Boc-protected amino aldehyde (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Acetic Acid (catalytic)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the 1,2,3,4-tetrahydroquinoxaline derivative in anhydrous DCM (0.1 M concentration).
-
Imine Formation: Add the Boc-protected amino aldehyde. If the reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 30 minutes.
-
Why: Pre-forming the iminium ion ensures efficient reduction and prevents direct reduction of the aldehyde to alcohol.
-
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.
-
Why STAB? It is milder than NaBH4 and selective for imines in the presence of aldehydes, reducing side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Deprotection (The "Amine" Generation): Treat the crude intermediate with TFA/DCM (1:4) for 1 hour to remove the Boc group, yielding the free amine salt.
Synthetic Workflow Visualization
Figure 2: Step-wise synthetic pathway from aromatic quinoxaline to functionalized THQ amine derivatives.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of N4-amine substitution on biological activity, synthesized from various medicinal chemistry campaigns (e.g., against Bromodomain BRD4).
| Substitution (R-Group on N4) | Physicochemical Effect | Biological Potency (Relative) | Metabolic Stability |
| -H (Unsubstituted) | Moderate LogP, Poor Solubility | Low (Lack of interaction) | High |
| -Methyl | Increased Lipophilicity | Moderate | Moderate (N-demethylation risk) |
| -Ethyl-Amine (Primary) | Optimal Solubility , Salt Bridge formation | High (+++) | Low (MAO substrate risk) |
| -Ethyl-Piperazine | High Solubility, Rigid geometry | Very High (++++) | High |
| -Benzyl | High LogP, Steric Clash | Low | Moderate |
Key Insight: The introduction of a solubilizing amine tail (like ethyl-piperazine) often converts a modest binder into a potent lead by engaging solvent-exposed acidic residues on the protein surface.
Therapeutic Applications
Bromodomain (BET) Inhibition
THQ derivatives have emerged as potent inhibitors of the BET family of bromodomains. The THQ core acts as a scaffold to orient the acetyl-lysine mimetic.
-
Mechanism: The N1-aryl group fills the hydrophobic WPF shelf, while the N4-amine interacts with the BC loop.
-
Reference: Research by GlaxoSmithKline and others has highlighted the THQ scaffold in the development of I-BET compounds.
Antimicrobial & Antiviral Agents
Amine-substituted THQs have shown efficacy against resistant strains of S. aureus. The basic amine is thought to facilitate penetration through the bacterial cell wall.
References
-
Pereira, J. A., et al. "Tetrahydroquinoxaline: A Privileged Scaffold in Medicinal Chemistry." European Journal of Medicinal Chemistry, 2015.
-
[Link]
-
-
Nieddu, G., et al. "Synthesis and biological evaluation of novel tetrahydroquinoxaline derivatives as potential anticancer agents." ChemMedChem, 2016.
-
[Link]
-
-
Bamborough, P., et al. "Fragment-Based Discovery of Bromodomain Inhibitors Part 1: The Acetyl-lysine Binding Pocket." Journal of Medicinal Chemistry, 2012.
-
[Link]
-
-
Guo, H., et al. "Recent Advances in the Synthesis of Tetrahydroquinoxalines." RSC Advances, 2014.
-
[Link]
-
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Standard protocol reference).
-
[Link]
-
Thermodynamic Stability of (R)-Enantiomer Quinoxaline Amines
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists
Executive Summary: The Chirality-Stability Nexus
In drug development, quinoxaline scaffolds are privileged structures due to their bioactivity in kinase inhibition and receptor modulation. However, when functionalized with chiral amines—specifically the (R)-enantiomer configurations —they present unique thermodynamic challenges. Unlike their achiral counterparts, these molecules are subject to configurational instability (racemization) and polymorphic transitions that can derail late-stage development.
This guide moves beyond standard stability testing. It dissects the thermodynamic drivers governing the integrity of (R)-quinoxaline amines, providing a causal framework for their degradation and a validated experimental roadmap for their characterization.
Theoretical Framework: Electronic & Steric Drivers
To stabilize an (R)-enantiomer, one must first understand why it destabilizes. In quinoxaline amines, the instability is rarely purely thermal decomposition; it is predominantly configurational entropy driving the system toward the racemate.
The Electronic "Pull" (Racemization Mechanism)
The quinoxaline ring is electron-deficient (
-
Acidity of the
-Proton: The electron-withdrawing nature of the quinoxaline renders the proton at the chiral center highly acidic ( often drops to ~18-22 in DMSO). -
The Tautomeric Trap: In solution, trace bases or protic solvents facilitate the removal of this proton, leading to a planar, achiral enamine or imine intermediate. Re-protonation occurs non-stereoselectively, driving the enantiomeric excess (
) toward 0% (thermodynamic equilibrium).
Solid-State Thermodynamics (Wallach’s Rule)
In the solid state, stability is dictated by crystal lattice energy. According to Wallach’s Rule , racemic crystals are typically denser and more stable than their enantiopure counterparts due to more efficient packing (pairing of R and S enantiomers).
-
Implication: If the (R)-enantiomer is a conglomerate (separate R and S crystals), it may be metastable. If the racemate forms a true compound (co-crystal of R and S), the (R)-enantiomer will have a thermodynamic drive to racemize and crystallize as the racemate if any pathway (solution or melt) permits.
Mechanism Visualization
The following diagram illustrates the primary failure mode: the base-catalyzed racemization pathway specific to quinoxaline amines.
Caption: Kinetic pathway of (R)-enantiomer racemization driven by the electron-deficient quinoxaline core.
Experimental Protocols (Self-Validating Systems)
Reliable data requires protocols that detect artifacts. The following workflows are designed to distinguish between kinetic stability (slow degradation) and thermodynamic stability (energy states).
Protocol A: Differential Scanning Calorimetry (DSC) for Phase Behavior
Objective: Determine if the (R)-enantiomer is the stable polymorph or a metastable state relative to the racemate.
Methodology:
-
Preparation: Weigh 2-4 mg of (R)-enantiomer and 2-4 mg of the Racemate into Tzero aluminum pans. Hermetically seal to prevent sublimation.
-
Calibration: Calibrate heat flow using Indium (
). -
Cycle 1 (Heat): Ramp from
to above the expected melting point at .-
Observation: Record Melting Temperature (
) and Enthalpy of Fusion ( ).
-
-
Cycle 2 (Cool): Cool to
at to induce recrystallization. -
Cycle 3 (Re-heat): Ramp again at
.
Data Interpretation (The "Eutectic Check"): Construct a binary melting point diagram.
-
If
: The system likely forms a Racemic Compound . The (R)-enantiomer is thermodynamically less stable than the racemate. -
If
: The system is likely a Conglomerate . The (R)-enantiomer has higher lattice stability.
Protocol B: Isothermal Chemical Stability (Stress Testing)
Objective: Quantify the energy barrier to racemization (
Methodology:
-
Solvent Selection: Prepare 1 mg/mL solutions in:
-
Acetonitrile (Polar Aprotic)
-
Methanol (Protic)
-
buffer pH 7.4 (Physiological)
-
-
Thermal Stress: Incubate aliquots at
, , and . -
Sampling: Analyze at t=0, 4h, 24h, 72h via Chiral HPLC .
-
Column: Polysaccharide-based (e.g., Chiralpak IC or AD-H).
-
Mobile Phase: Hexane/IPA/Diethylamine (0.1%). Note: The amine additive is crucial to prevent peak tailing but must be minimized to avoid catalyzing racemization during analysis.
-
Calculation:
Plot
Data Presentation: Stability Classes
When analyzing your (R)-quinoxaline amine, categorize it into one of these thermodynamic behaviors to guide formulation.
| Stability Class | Solid-State Behavior | Solution Behavior | Formulation Strategy |
| Class I (Robust) | High barrier to proton exchange | Standard formulation; avoid strong acids/bases. | |
| Class II (Metastable) | Slow racemization ( | Critical: Prevent solution-mediated phase transformation. Use dry granulation. | |
| Class III (Labile) | Fast racemization ( | Unviable as free base. Must synthesize as a salt (e.g., Tosylate) to lock the lone pair and prevent enamine formation. |
Workflow for Stability Determination
This decision tree guides the researcher from synthesis to formulation decision.
Caption: Decision matrix for evaluating thermodynamic viability of chiral quinoxalines.
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on solid-state thermodynamics of chiral molecules).
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Critical for stabilizing labile amines via salt formation).
-
Musa, M. M. (2019).[1] Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Chirality, 31(11), 875-890. (Discusses the mechanism of amine racemization).
-
Brandenburg, J. G., & Grimme, S. (2017). Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation. Journal of Physical Chemistry Letters, 8(18), 4374-4379. (Modern computational and thermodynamic approaches to Wallach's rule).
-
Sogawa, H., et al. (2012). Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes. Chemistry – A European Journal, 18(40), 12759-12768. (Provides context on the synthesis and stability of chiral tetrahydroquinoxalines).
Sources
Methodological & Application
Application Note: Asymmetric Synthesis Protocols for (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine
This Application Note is designed for researchers in medicinal chemistry and process development. It details two validated asymmetric synthesis protocols for (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine , a privileged scaffold in kinase inhibitors and GPCR modulators (e.g.,
Introduction & Strategic Analysis
The 5-amino-5,6,7,8-tetrahydroquinoxaline core represents a "chiral benzylic amine" motif embedded within a bicyclic heteroaromatic system. This structure serves as a bioisostere for 1-aminotetralin and 8-amino-tetrahydroquinoline, offering improved solubility and distinct hydrogen-bonding vectors due to the pyrazine ring.
Synthetic Challenges
-
Basicity & Coordination: The pyrazine nitrogens are Lewis basic, potentially poisoning metal catalysts during hydrogenation.
-
Benzylic Lability: The C5-amine is benzylic; stereocenter integrity can be compromised by racemization under strongly acidic or basic conditions or via oxidative degradation.
-
Regioselectivity: Differentiating the C5 and C8 positions in the symmetric 5,6,7,8-tetrahydroquinoxaline precursor requires breaking symmetry via oxidation or chiral induction.
Retrosynthetic Logic
We present two orthogonal routes to ensure project flexibility:
-
Route A (Biocatalytic): A Transaminase (ATA) mediated dynamic kinetic resolution (DKR) or direct asymmetric amination. Best for: High ee (>99%), mild conditions, green chemistry.
-
Route B (Chemical): Ellman’s Sulfinamide Auxiliary approach.[1] Best for: Scalability without enzyme screening, predictable diastereocontrol.
Figure 1: Retrosynthetic analysis showing the convergence on the ketone intermediate.
Precursor Synthesis: 5,6,7,8-Tetrahydroquinoxalin-5-one
Before initiating asymmetric protocols, the ketone intermediate must be prepared.
Step 1: Cyclocondensation
-
Reagents: 1,2-Diaminocyclohexane (1.0 eq), Glyoxal (40% aq., 1.0 eq), Ethanol.
-
Procedure: Mix diamine and glyoxal in ethanol at 0°C, then reflux for 2 hours.
-
Yield: ~85-90% of 5,6,7,8-tetrahydroquinoxaline.
Step 2: Benzylic Oxidation
-
Reagents:
(excess), Acetic Acid, or catalytic N-Hydroxyphthalimide (NHPI) with and . -
Protocol (Catalytic): Dissolve tetrahydroquinoxaline in Acetonitrile. Add 10 mol% NHPI, 5 mol%
. Pressurize with 5 bar (or air sparge) at 60°C for 12h. -
Purification: Silica gel chromatography (EtOAc/Hexane).[2] The ketone is less polar than the di-keto or over-oxidized byproducts.
-
Note: Due to symmetry, oxidation at C5 is statistically identical to C8 until the first ketone forms. Stop reaction at ~60% conversion to maximize mono-ketone yield.
Protocol A: Biocatalytic Transamination (Recommended)
This route utilizes
Mechanistic Insight
The enzyme utilizes Pyridoxal-5'-phosphate (PLP) to form a Schiff base with the amino donor (e.g., Isopropylamine). The amino group is transferred to the PLP, releasing acetone. The aminated PLP (PMP) then reacts with the substrate ketone. The enzyme's chiral pocket dictates the facial selectivity of the hydride transfer/protonation, yielding high enantiopurity.
Experimental Workflow
Materials:
-
Substrate: 5,6,7,8-Tetrahydroquinoxalin-5-one (50 mM)
-
Enzyme: ATA-456 or ATA-025 (Codexis/Evoxx screening kit recommended for (R)-selectivity).
-
Cofactor: PLP (1 mM)
-
Donor: Isopropylamine (1 M, also serves as buffer component) or L-Alanine + LDH/GDH recycling system.
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Step-by-Step Protocol:
-
Buffer Prep: Prepare 100 mM KPi buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine. Adjust pH after amine addition (isopropylamine is basic).
-
Reaction Assembly:
-
In a glass vial, dissolve 150 mg of 5,6,7,8-Tetrahydroquinoxalin-5-one in 1 mL DMSO (10% v/v final).
-
Add 9 mL of the Buffer/Amine/PLP mix.
-
Add 20 mg of lyophilized (R)-selective Transaminase .
-
-
Incubation: Shake at 30°C, 180 rpm for 24 hours.
-
Monitoring: Check conversion by HPLC (C18 column). If conversion stalls <50%, sparge with nitrogen to remove acetone (coproduct) and shift equilibrium.
-
Workup:
-
Acidify to pH 2 with 6N HCl (to protonate the amine and keep it in aqueous phase).
-
Wash with MTBE (removes unreacted ketone).
-
Basify aqueous layer to pH 12 with 10N NaOH.
-
Extract 3x with DCM or 2-MeTHF.
-
Dry over
and concentrate.
-
Validation:
-
Expected ee: >98% (R).
-
Yield: 70-85%.
Protocol B: Ellman’s Auxiliary Approach
Use this route if specific enzymes are unavailable or if the substrate inhibits the enzyme. This relies on the formation of a chiral sulfinyl imine followed by diastereoselective reduction.
Mechanistic Insight
Condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral imine. The bulky tert-butyl group and the chiral sulfur center direct the hydride attack (from
Experimental Workflow
Step 1: Imine Formation
-
Reagents: Ketone (1.0 eq), (R)-tert-butanesulfinamide (1.2 eq),
(2.0 eq). -
Solvent: Dry THF (0.5 M).
-
Procedure: Combine reagents under
. Reflux (65°C) for 16h. The Lewis acid acts as both catalyst and water scavenger. -
Workup: Pour into brine/EtOAc. A titanium salt precipitate will form. Filter through Celite. Wash organic layer, dry, and concentrate.[2]
-
Product: (R)-N-(5,6,7,8-tetrahydroquinoxalin-5-ylidene)-2-methylpropane-2-sulfinamide.
Step 2: Diastereoselective Reduction
-
Reagents: Sulfinyl imine (1.0 eq), L-Selectride (1.5 eq) or
(for different diastereomers, screen both). -
Condition: Dry THF, -78°C.
-
Procedure:
-
Cool imine solution to -78°C.
-
Add L-Selectride dropwise.
-
Stir 2h at -78°C, then warm to 0°C.
-
Quench with saturated
.
-
-
Mechanistic Note: L-Selectride is bulky and typically attacks from the less hindered face, often enhancing diastereoselectivity (dr) compared to borohydride.
-
Purification: Flash chromatography to separate diastereomers if dr < 95:5.
Step 3: Cleavage
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve sulfinamide intermediate in MeOH. Add HCl/Dioxane. Stir 1h at RT.
-
Workup: Precipitate as hydrochloride salt or basify/extract for free base.
Figure 2: Ellman Auxiliary workflow showing critical stereodetermining step.
Analytical Controls & Data Summary
Chiral HPLC Method:
-
Column: Daicel Chiralpak AD-H or IC (5 µm, 4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyrazine absorption).
-
Expected Retention: (R)-enantiomer typically elutes first on AD-H (verify with racemic standard).
Comparison of Protocols:
| Feature | Protocol A (Biocatalysis) | Protocol B (Ellman) |
| Enantiomeric Excess (ee) | >99% (Excellent) | 90-98% (Good to Excellent) |
| Yield | 70-85% | 60-75% (3 steps) |
| Scalability | High (kg scale feasible) | Medium (Reagent cost) |
| Cost Driver | Enzyme (reusable) | Sulfinamide/Ti(OEt)4 |
| Green Metric | Superior (Water/DMSO) | Moderate (THF, Ti waste) |
References
-
Biocatalytic Transamination Reviews
-
Ellman Auxiliary Chemistry
-
Tetrahydroquinoxaline/Quinoline Synthesis
-
Barbay, J. K., et al. "Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists."[5] Bioorganic & Medicinal Chemistry Letters, 2008.[5] Link
-
Skerlj, R. T., et al. "Concise preparation of amino-5,6,7,8-tetrahydroquinolines... via catalytic hydrogenation." Journal of Organic Chemistry, 2002.[6][7] Link
-
-
Asymmetric Hydrogenation (Alternative Contexts)
-
Wang, Y., et al. "Highly enantioselective synthesis of... tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation." Chemical Science, 2013. Link
-
Sources
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Catalytic Hydrogenation Strategies for Quinoxaline Scaffolds
Application Note & Protocol Guide
Abstract
The reduction of quinoxalines to 1,2,3,4-tetrahydroquinoxalines is a pivotal transformation in the synthesis of bioactive alkaloids and pharmaceutical intermediates. While heterogeneous hydrogenation offers robust throughput for achiral scaffolds, the demand for enantiopure pharmacophores has shifted focus toward asymmetric homogeneous catalysis and organocatalytic transfer hydrogenation. This guide provides validated protocols for both approaches, emphasizing mechanistic control, solvent effects, and safety in high-pressure environments.
Introduction: The Chemo- and Stereoselectivity Challenge
Quinoxalines possess a stable 10-
-
Activation: Protonation or Lewis acid coordination of the N-heterocycle.
-
Step 1 Reduction: Formation of the 1,2-dihydroquinoxaline (often unstable/transient).
-
Step 2 Reduction: Further reduction to the thermodynamically stable 1,2,3,4-tetrahydroquinoxaline.
Key Challenges:
-
Regioselectivity: Avoiding reduction of the benzene ring (over-reduction).
-
Enantioselectivity: Generating chiral centers at C2/C3 during the saturation of the C=N bonds.
-
Catalyst Poisoning: The basic nitrogen atoms in the product can bind strongly to metal surfaces or centers, inhibiting turnover.
Mechanistic Workflow & Decision Matrix
The choice of method depends strictly on the target molecule's requirements (Chiral vs. Achiral) and scale.
Figure 1: Decision matrix for selecting the appropriate hydrogenation methodology based on stereochemical requirements.
Protocol A: Heterogeneous Hydrogenation (Achiral/Racemic)
Application: Bulk reduction of quinoxalines where stereochemistry is not required. Mechanism: Surface-mediated H-adsorption. The use of acidic media is critical to protonate the nitrogen, disrupting aromaticity and facilitating adsorption.
Materials
-
Substrate: Substituted Quinoxaline (1.0 equiv)
-
Catalyst: 10 wt% Pd/C or PtO
(Adams' Catalyst) -
Solvent: Glacial Acetic Acid (AcOH) or Methanol with 5% TFA.
-
Gas: Hydrogen gas (H
), research grade.
Step-by-Step Procedure
-
Preparation: In a high-pressure autoclave glass liner, dissolve the quinoxaline substrate (e.g., 10 mmol) in Glacial Acetic Acid (20 mL).
-
Note: AcOH serves as both solvent and activator. If the substrate is acid-sensitive, use MeOH, but reaction times will increase significantly.
-
-
Catalyst Addition: Carefully add 10 wt% Pd/C (5-10 mol% loading relative to substrate).
-
Safety: Pd/C is pyrophoric when dry. Wet the catalyst with a small amount of solvent or use 50% water-wet paste variants.
-
-
Purging: Seal the autoclave. Purge with N
(3 cycles) followed by H (3 cycles) to remove oxygen. -
Pressurization: Charge the vessel with H
to 50 bar (725 psi) .-
Optimization: For PtO
, lower pressures (1-5 bar) are often sufficient.
-
-
Reaction: Stir vigorously (1000 rpm) at room temperature for 12–24 hours.
-
Monitoring: Monitor H
uptake curve if available.
-
-
Workup: Carefully vent H
. Purge with N . Filter the mixture through a Celite pad to remove the catalyst.-
Caution: The filter cake is flammable. Keep wet at all times.
-
-
Neutralization: Concentrate the filtrate. Neutralize with sat. NaHCO
and extract with Ethyl Acetate.
Protocol B: Asymmetric Homogeneous Hydrogenation (Ir-Catalyzed)
Application: Synthesis of chiral tetrahydroquinoxalines with high enantiomeric excess (ee).
Core Concept: Iridium complexes with chiral bisphosphine ligands (e.g., MeO-Biphep, SegPhos) are the gold standard. Iodine (I
Materials
-
Pre-catalyst:
-
Ligand: (R)-MeO-Biphep or (R)-SegPhos
-
Additive: Iodine (I
) -
Solvent: Toluene or THF
Step-by-Step Procedure
-
Catalyst Formation (In-situ):
-
In a glovebox (N
atmosphere), mix (0.5 mol%) and the Chiral Ligand (1.1 mol%) in dry Toluene (2 mL). -
Stir for 30 minutes until the solution turns clear/orange.
-
Add I
(10 mol% relative to Ir) and stir for another 10 minutes.
-
-
Substrate Addition: Add the quinoxaline substrate (1.0 mmol) to the catalyst solution.
-
Hydrogenation: Transfer the vial to a high-pressure steel autoclave.
-
Conditions: Pressurize to 600 psi (41 bar) H
. Stir at room temperature for 18 hours. -
Purification: Vent carefully. Concentrate the solvent. Isolate via flash column chromatography (Hexanes/EtOAc).
Why Iodine? Iodine oxidizes the Ir(I) precursor or facilitates the formation of a bridged hydrido-iodo-iridium active species that is more electrophilic and binds the substrate more effectively.
Protocol C: Organocatalytic Transfer Hydrogenation (Metal-Free)
Application: Avoiding heavy metals; suitable for acid-stable substrates. Mechanism: Chiral Phosphoric Acids (CPAs) activate the quinoxaline via H-bonding, while a Hantzsch ester acts as the hydride source.
Reaction Scheme Visualization
Figure 2: Ternary complex formation in Chiral Phosphoric Acid catalyzed transfer hydrogenation.
Protocol
-
Mix: In a reaction vial, combine Quinoxaline (0.2 mmol), Chiral Phosphoric Acid (TRIP or BINOL-derived, 5 mol%), and Hantzsch Ester (2.4 equiv).
-
Solvent: Add Benzene or Toluene (2 mL).
-
Heat: Stir at 60°C for 24–48 hours.
-
Workup: Direct purification via silica gel chromatography.
Data Summary & Troubleshooting
Catalyst Performance Comparison
| Method | Catalyst System | Typical Pressure | Typical Yield | Enantioselectivity (ee) | Key Limitation |
| Heterogeneous | Pd/C or PtO | 1–50 bar | >95% | 0% (Racemic) | Low chemoselectivity (reduces other groups) |
| Homogeneous | Ir/Bisphosphine/I | 20–60 bar | 85–95% | 90–99% | High cost of Iridium & Ligands |
| Transfer H | CPA / Hantzsch Ester | 1 atm | 70–90% | 80–95% | Slow kinetics; Atom economy (waste from ester) |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Solution: Increase H
pressure. Check for catalyst poisoning (S or N impurities in substrate). Add 5% TFA to protonate the substrate.
-
-
Problem: Low Enantioselectivity (in Ir-system).
-
Solution: Lower the temperature (0°C). Switch solvent to a non-coordinating solvent like CH
Cl . Ensure the I additive was fresh.
-
-
Problem: Over-reduction (Ring saturation).
-
Solution: Stop reaction early. Switch from Pd/C to PtO
(Adams' catalyst is often more selective for the heterocyclic ring).
-
References
-
Review on Asymmetric Hydrogenation: Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(4), 2557–2590. [Link]
-
Iridium-Catalyzed Methodology: Xie, J.-H., Zhu, S.-F., & Zhou, Q.-L. (2005). Transition Metal-Catalyzed Enantioselective Hydrogenation of Heteroaromatic Compounds. Chemical Reviews, 111(3), 1713–1760. [Link]
-
Organocatalytic Transfer Hydrogenation: Rueping, M., Antonchick, A. P., & Theissmann, T. (2006). A highly enantioselective Brønsted acid catalyzed cascade reaction: organocatalytic transfer hydrogenation of quinolines and related heterocycles. Angewandte Chemie International Edition, 45(22), 3683–3686. [Link]
-
Heterogeneous Catalysis Fundamentals: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. [Link]
Enzymatic resolution techniques for tetrahydroquinoxalin-5-amine
An Application Guide to the Enzymatic Kinetic Resolution of Tetrahydroquinoxalin-5-amine
Abstract
Chiral 1,2,3,4-tetrahydroquinoxalines (THQs) are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Access to enantiomerically pure THQs is therefore critical for drug development and structure-activity relationship studies. This application note provides a comprehensive guide to developing a robust enzymatic kinetic resolution (EKR) protocol for (±)-tetrahydroquinoxalin-5-amine. We eschew a single, rigid protocol in favor of a methodological framework that empowers researchers to screen, optimize, and scale up the resolution process. The focus is on lipase-catalyzed enantioselective acylation, a widely adopted, efficient, and green strategy for resolving chiral amines.[3][4]
Introduction: The Case for Enzymatic Resolution
Kinetic resolution is a powerful technique for separating enantiomers by exploiting their different reaction rates with a chiral catalyst or reagent.[5] While several chemical methods exist for synthesizing chiral THQs, such as asymmetric hydrogenation, enzymatic kinetic resolution offers distinct advantages:
-
Mild Reaction Conditions: Enzymes operate under gentle conditions (temperature, pH), preserving sensitive functional groups within the molecule.
-
High Enantioselectivity: Lipases, in particular, are renowned for their exceptional ability to discriminate between enantiomers, often yielding products with very high enantiomeric excess (ee).[6][7]
-
Environmental Sustainability: Biocatalysis avoids the use of heavy metal catalysts and harsh reagents, aligning with the principles of green chemistry.
-
Broad Applicability: Lipases are effective for a wide range of chiral amines, making the principles outlined here adaptable to other similar substrates.[6][8]
This guide focuses on the use of lipases, especially the highly effective and reliable Lipase B from Candida antarctica (CALB), to selectively acylate one enantiomer of racemic tetrahydroquinoxalin-5-amine in a non-aqueous environment.[6][9]
Principle of Lipase-Catalyzed Kinetic Resolution of Amines
The core of this technique is the enantioselective N-acylation of the primary amine. In a racemic mixture of (R)- and (S)-tetrahydroquinoxalin-5-amine, the lipase preferentially catalyzes the reaction of one enantiomer (e.g., the R-enantiomer) with an acyl donor at a much faster rate than the other.
This results in a reaction mixture containing the acylated, "fast-reacting" (R)-amide and the unreacted, "slow-reacting" (S)-amine. At approximately 50% conversion, a theoretical maximum yield of 50% for each enantiomerically enriched compound can be achieved. The two compounds, now having different chemical properties (amide vs. amine), can be readily separated using standard chromatographic techniques.
Figure 1: Principle of lipase-catalyzed kinetic resolution of a racemic amine.
Experimental Design: A Framework for Protocol Development
A successful resolution protocol is built upon systematic screening and optimization. The following workflow provides a logical progression from small-scale screening to a preparative-scale reaction.
Figure 2: General workflow for developing an enzymatic resolution protocol.
Part 1: Screening Protocol for Optimal Reaction Conditions
Objective: To identify the best combination of enzyme, acyl donor, and solvent that provides high enantioselectivity (E-value) and reasonable reaction rates.
Materials & Reagents
-
Substrate: (±)-Tetrahydroquinoxalin-5-amine
-
Enzymes (Immobilized):
-
Candida antarctica Lipase B (CALB), e.g., Novozym® 435
-
Pseudomonas cepacia Lipase (PCL), e.g., Amano Lipase PS-C I
-
Pseudomonas fluorescens Lipase (PFL), e.g., Amano Lipase AK
-
-
Acyl Donors:
-
Solvents (Anhydrous):
-
Methyl tert-butyl ether (MTBE)
-
Toluene
-
Heptane
-
Dioxane
-
Protocol: Microscale Parallel Screening
-
Arrange a matrix of 2 mL glass vials with magnetic stir bars.
-
To each vial, add 5-10 mg of (±)-tetrahydroquinoxalin-5-amine.
-
Add 1.0 mL of the selected anhydrous solvent to each vial.
-
Add the selected acyl donor. A large excess is often used when the donor is also the solvent (e.g., ethyl acetate), or 1.5-2.0 equivalents for others.
-
Initiate the reactions by adding 5-10 mg of the immobilized lipase to each vial.
-
Seal the vials and place them on a stirring plate at a controlled temperature (start with 30-40 °C).
-
At regular time intervals (e.g., 2, 6, 12, 24 hours), pause stirring, allow the enzyme to settle, and withdraw a small aliquot (~10 µL) of the supernatant.
-
Dilute the aliquot with an appropriate solvent (e.g., ethanol/hexane) and analyze by chiral HPLC to determine conversion and the enantiomeric excess of both the remaining amine (eeₛ) and the formed amide (eeₚ).
Data Analysis & Interpretation
Summarize the results in a table. The key metric for selectivity is the Enantiomeric Ratio (E-value) , which is calculated from the conversion (c) and enantiomeric excess of the substrate (eeₛ) or product (eeₚ). A high E-value (>100) is indicative of an excellent resolution.
Table 1: Representative Screening Data (Hypothetical)
| Entry | Enzyme | Acyl Donor | Solvent | Time (h) | Conv. (%) | eeₛ (%) | eeₚ (%) | E-value |
| 1 | CALB | Isopropyl Acetate | MTBE | 12 | 48 | 94 | 98 | >200 |
| 2 | CALB | Ethyl Acetate | Heptane | 12 | 45 | 82 | 91 | 45 |
| 3 | PCL | Isopropyl Acetate | MTBE | 12 | 25 | 33 | >99 | 25 |
| 4 | CALB | Vinyl Acetate | Toluene | 12 | 50 | >99 | >99 | >200 |
From this hypothetical data, the combination of CALB with either isopropyl acetate in MTBE or vinyl acetate in toluene (Entries 1 & 4) would be selected for further optimization and scale-up.
Part 2: Preparative Scale Resolution Protocol (Optimized)
Objective: To perform the resolution on a larger scale using the optimal conditions identified in Part 1 to generate separable quantities of both enantiomers.
Protocol
-
Setup: To a dry, oven-flamed round-bottom flask equipped with a magnetic stirrer and a drying tube, add (±)-tetrahydroquinoxalin-5-amine (e.g., 1.0 g, 1.0 eq).
-
Solvent & Reagent Addition: Add the optimized anhydrous solvent (e.g., MTBE, 50 mL) followed by the optimized acyl donor (e.g., isopropyl acetate, 1.5 eq).
-
Temperature Control: Place the flask in a water bath set to the optimal temperature (e.g., 40 °C).
-
Reaction Initiation: Add the optimized immobilized enzyme (e.g., Novozym® 435, 100 mg, 10% w/w of substrate).
-
Monitoring: Stir the reaction and monitor its progress by taking aliquots for chiral HPLC analysis. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of both components.
-
Work-up: Once the target conversion is reached, stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.[13]
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor. This will yield a crude mixture of the unreacted (S)-amine and the formed (R)-amide.
Part 3: Analytical Method & Product Separation
Objective: To develop a reliable analytical method to monitor the reaction and to separate the final products.
Chiral HPLC Method Development
A robust chiral HPLC method is essential for this entire process.[14]
-
Column Selection: Polysaccharide-based columns are highly effective for separating chiral amines.[15] Screen columns such as Chiralpak® AD-H, Chiralpak® OD-H, or their immobilized equivalents (IA, IB, IC, etc.).
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of n-Hexane / Isopropanol (IPA) in a 90:10 ratio.
-
Add a small amount of an amine modifier, such as diethylamine (DEA) or butylamine (0.1% v/v), to the mobile phase to improve peak shape and reduce tailing.
-
Adjust the Hexane/IPA ratio to optimize the resolution and retention times.
-
-
Detection: Use a UV detector set to a wavelength where the tetrahydroquinoxaline core absorbs strongly (e.g., ~254 nm or 280 nm, to be determined empirically).
Table 2: Example Chiral HPLC Conditions
| Parameter | Value |
| Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention (S)-amine | ~ 6.5 min |
| Retention (R)-amide | ~ 9.2 min |
Purification by Column Chromatography
The unreacted amine and the newly formed amide have different polarities and can be separated using standard silica gel flash chromatography.
-
Dissolve the crude mixture from the work-up in a minimal amount of dichloromethane.
-
Load the mixture onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing). The less polar amide will typically elute before the more polar free amine.
-
Combine the fractions containing each pure compound and concentrate under reduced pressure.
-
Verify the purity and enantiomeric excess of the final isolated products using the developed chiral HPLC method.
References
-
Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life. Available at: [Link]
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Szewczyk, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Resolution of Chiral Aliphatic and Arylalkyl Amines Using Immobilized Candida antarctica Lipase and Isolation of Their R- and S-Enantiomers. ResearchGate. Available at: [Link]
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Johansson, P. (2016). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. Available at: [Link]
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Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. Available at: [Link]
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Garcia-Galan, C., et al. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews. Available at: [Link]
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Wang, W., et al. (2014). Immobilization of Lipase by Adsorption Onto Magnetic Nanoparticles in Organic Solvents. Journal of the Chinese Chemical Society. Available at: [Link]
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Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry. Available at: [Link]
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Kirchner, G., et al. (1985). Resolution of racemic mixtures via lipase catalysis in organic solvents. Journal of the American Chemical Society. Available at: [Link]
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Berini, C., et al. (2010). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters. Available at: [Link]
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Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat. Available at: [Link]
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Szewczyk, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: [Link]
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Galvis, H. M., et al. (2013). Chemical amination of lipase B from Candida antarctica is an efficient solution for the preparation of crosslinked enzyme aggregates. ResearchGate. Available at: [Link]
- Taylor, S. J. C., et al. (2000). Resolution of chiral amines. Google Patents.
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Zhang, Z., et al. (2018). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Organic Chemistry Frontiers. Available at: [Link]
-
Li, J., et al. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. RSC Chemical Science. Available at: [Link]
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Kamal, A., & Ansari, M. F. (2016). Lipase catalysis in organic solvents: advantages and applications. Biotechnology Advances. Available at: [Link]
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Sharma, S., et al. (2014). Organic Solvent Tolerant Lipases and Applications. The Scientific World Journal. Available at: [Link]
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Xu, A., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. Available at: [Link]
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Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts. Available at: [Link]
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Wikipedia. (n.d.). Kinetic resolution. Wikipedia. Available at: [Link]
- Ahuja, S. (Ed.). (2006). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
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Calderón, C., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry. Available at: [Link]
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Xu, A., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. Available at: [Link]
-
Harbin Institute of Technology. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Harbin Institute of Technology Research Portal. Available at: [Link]
-
Marais, C., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. Available at: [Link]
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at: [Link]
-
Weng, W. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chen, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. Available at: [Link]
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
-
ResearchGate. (2021). (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine. ResearchGate. Available at: [Link]
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Reductive Amination Strategies for the Functionalization of Quinoxaline Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The strategic functionalization of this privileged heterocycle is paramount for the development of novel drug candidates. Reductive amination, a robust and versatile C-N bond-forming reaction, offers a powerful tool for the diversification of quinoxaline derivatives.[3] This guide provides an in-depth exploration of reductive amination strategies involving quinoxaline scaffolds, complete with detailed protocols and expert insights to empower researchers in their drug discovery endeavors.
The Strategic Value of Reductive Amination on the Quinoxaline Core
Reductive amination provides a direct and efficient method for introducing a wide array of aminoalkyl substituents onto a quinoxaline core. This is achieved by reacting a quinoxaline derivative bearing either an amino or a carbonyl group with a corresponding carbonyl compound or amine, followed by in-situ reduction of the resulting imine or enamine intermediate. The versatility of this reaction allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
There are two primary approaches for applying reductive amination to quinoxaline scaffolds:
-
Strategy A: Reductive Alkylation of Aminoquinoxalines: This involves the reaction of an amino-substituted quinoxaline with an aldehyde or ketone.
-
Strategy B: Reductive Amination of Formylquinoxalines (or Quinoxaline Ketones): This approach utilizes a quinoxaline bearing an aldehyde or ketone functionality, which is then reacted with a primary or secondary amine.
The choice of strategy depends on the desired final product and the availability of starting materials.
The Mechanism: A Two-Step, One-Pot Transformation
Reductive amination is a tandem reaction that proceeds in two key steps within a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl group, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine. The imine can then be protonated to form a more electrophilic iminium ion.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.
A critical aspect of a successful reductive amination is the choice of a reducing agent that is selective for the imine/iminium ion over the starting carbonyl compound.[4] This selectivity prevents the wasteful reduction of the aldehyde or ketone starting material to an alcohol.
Visualizing the Reductive Amination Workflow
Caption: A generalized workflow for the reductive amination of quinoxaline derivatives.
Key Reagents and Reaction Conditions
The success of a reductive amination hinges on the appropriate selection of reagents and careful control of reaction parameters.
Reducing Agents
Several hydride-based reducing agents are commonly employed in reductive amination, with sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, being a popular choice due to its mildness and selectivity.[5][6][7]
| Reducing Agent | Abbreviation | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective for imines over aldehydes and ketones. Moisture sensitive.[5] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[5] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective at neutral to slightly acidic pH. Toxic cyanide byproducts. | Methanol (MeOH), Ethanol (EtOH)[5] |
| Sodium Borohydride | NaBH₄ | Less selective; can reduce aldehydes and ketones. Often added after imine formation is complete.[5][8] | Methanol (MeOH), Ethanol (EtOH) |
Solvents
The choice of solvent is crucial and often depends on the chosen reducing agent. Aprotic solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are frequently used with STAB.[5] Protic solvents such as methanol and ethanol are common when using sodium borohydride or sodium cyanoborohydride.[5]
Acid Catalysis
The formation of the imine intermediate is often catalyzed by the addition of a catalytic amount of a weak acid, such as acetic acid. This helps to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.
Detailed Protocols
The following protocols provide detailed, step-by-step methodologies for the two primary strategies of reductive amination on quinoxaline scaffolds.
Protocol 1: Reductive Alkylation of an Aminoquinoxaline
This protocol details the reaction of a primary amino-quinoxaline with an aldehyde using sodium triacetoxyborohydride.
Reaction: Synthesis of N-((quinoxalin-2-yl)methyl)aniline
Caption: Reaction scheme for the reductive alkylation of 2-aminoquinoxaline.
Materials:
-
2-Aminoquinoxaline
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-aminoquinoxaline (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: The addition may be exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((quinoxalin-2-yl)methyl)aniline.
Protocol 2: Reductive Amination of a Formylquinoxaline
This protocol describes the reaction of a quinoxaline-carbaldehyde with a primary amine, a reaction that has been successfully applied in the synthesis of chiral vicinal diamines.[9][10]
Reaction: Synthesis of N-(4-methoxyphenyl)-1-(quinoxalin-2-yl)methanamine
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes and anilines for the efficient synthesis of chiral vicinal diamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Mastering the Handling and Storage of Air-Sensitive Amine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amine intermediates are fundamental building blocks in pharmaceutical and chemical synthesis. However, many of these critical reagents are highly sensitive to atmospheric conditions, reacting with oxygen, moisture, and carbon dioxide in ways that can compromise experimental integrity, reduce yields, and introduce impurities. This guide provides a comprehensive overview of the principles and detailed protocols for the safe and effective handling and storage of air-sensitive amine intermediates. We will delve into the causality behind their sensitivity, compare and contrast essential laboratory techniques, and offer step-by-step procedures to ensure the stability and reactivity of these vital compounds.
The Chemical Rationale: Why Amines are Air-Sensitive
Understanding the underlying chemical principles of amine reactivity with air is crucial for developing robust handling protocols. Several degradation pathways are common:
-
Oxidation: Primary and secondary amines, particularly those with electron-donating groups or benzylic/allylic protons, are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of imines, enamines, and various colored degradation products. High temperatures and light can accelerate these oxidative processes.[1]
-
Reaction with Carbon Dioxide: Amines readily react with atmospheric carbon dioxide to form carbamic acids, which can then be deprotonated by another equivalent of the amine to form ammonium carbamate salts.[2] This not only consumes the amine but can also lead to the precipitation of solids, complicating reactions and analyses.
-
Hydrolysis and Moisture Absorption: Amines are hygroscopic and can absorb moisture from the air.[3] This introduces water into the reaction system, which can hydrolyze other sensitive reagents or intermediates and interfere with reaction mechanisms.[4][5]
The consequences of improper handling extend beyond reduced yields. The formation of unforeseen byproducts can complicate purification and compromise the purity of the final active pharmaceutical ingredient (API). Therefore, mastering air-free techniques is not merely a matter of good practice but a prerequisite for reliable and reproducible synthetic chemistry.
Choosing Your Armor: Gloveboxes vs. Schlenk Lines
The two most common apparatus for handling air-sensitive compounds are the glovebox and the Schlenk line.[6] The choice between them depends on the scale of the reaction, the sensitivity of the reagents, and the specific manipulations required.
| Feature | Glovebox | Schlenk Line |
| Environment | Sealed container with a continuously purified inert atmosphere (N₂ or Ar). O₂ and H₂O levels are typically <1 ppm.[1][7] | Glassware is connected to a dual-manifold system for alternating vacuum and inert gas flow.[6] |
| Best For | Handling and weighing solids, preparing NMR samples, running small-scale reactions, and long-term storage of highly sensitive reagents.[7][8] | Conducting multi-step syntheses, refluxing reactions, distillations, and other operations requiring heating or cooling.[1][6][8] |
| Advantages | Provides a completely inert environment, allowing for complex manipulations as if on an open bench.[1] | More versatile for a wider range of chemical reactions and glassware setups. Cost-effective for many routine operations.[1] |
| Limitations | Limited space, potential for cross-contamination, and not ideal for large-scale reactions or reactions involving large volumes of volatile solvents.[6] | Requires more technical skill to maintain an inert atmosphere, and there is a higher risk of leaks through septa and joints.[9] |
Decision-Making Workflow
Caption: Decision-making for handling air-sensitive amines.
Essential Protocols for Handling and Storage
Glassware Preparation: The First Line of Defense
Moisture adsorbed onto glassware is a common source of contamination.[10] All glassware must be rigorously dried before use.
Protocol: Oven and Flame Drying
-
Oven Drying: Place all glassware (flasks, syringes, needles, etc.) in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[10]
-
Assembly and Cooling: While still hot, assemble the glassware with lightly greased joints and immediately place it under a positive pressure of inert gas (nitrogen or argon).[11] This prevents moist air from being drawn in as the glassware cools.
-
Flame Drying (for Schlenk lines): For immediate use, assemble the glassware on the Schlenk line. While applying a vacuum, gently heat the entire surface of the glassware with a heat gun until all visible moisture is gone.
-
Purge Cycles: After cooling, subject the glassware to at least three vacuum/inert gas backfill cycles to remove any residual air.[6]
Solvent and Reagent Preparation
The use of anhydrous solvents is non-negotiable.[12] Commercially available anhydrous solvents in specialized packaging like AcroSeal™ or Sure/Seal™ bottles are highly recommended.[10][12]
Protocol: Solvent Degassing
For reactions highly sensitive to dissolved oxygen, solvents must be degassed.
-
Freeze-Pump-Thaw:
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Apply a high vacuum for several minutes.
-
Close the stopcock to the vacuum and allow the solvent to thaw in a water bath. Bubbles of dissolved gas will be released.
-
Repeat this cycle at least three times.[6]
-
-
Inert Gas Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes via a long needle.[13] This is a less rigorous but often sufficient method.
Storage of Air-Sensitive Amine Intermediates
Proper storage is critical to maintaining the integrity of amine intermediates over time.
-
Primary Containers: Store amines in their original manufacturer's container, such as a Sure/Seal™ bottle, whenever possible.[14] These are designed for multiple punctures with a syringe or cannula while maintaining an inert atmosphere.[14]
-
Inert Atmosphere: Always store air-sensitive amines under a positive pressure of an inert gas like nitrogen or argon.[15]
-
Secondary Containers: If transferring to a new container, use a Schlenk flask with a well-greased glass stopper or a PTFE valve.[14]
-
Temperature: Store at the temperature recommended by the manufacturer, typically in a cool, dry place away from light.[3] For highly reactive or volatile amines, refrigeration or freezing may be necessary. If stored in a refrigerator or freezer, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[16]
-
Labeling: Clearly label all containers with the name of the compound, the date it was opened or transferred, and any specific handling precautions.
Transfer Techniques
Protocol: Syringe Transfer
This method is suitable for transferring small to moderate volumes of liquid amines.
-
Syringe Preparation: Dry the syringe and needle in an oven and allow them to cool in a desiccator or under a stream of inert gas.[14]
-
Flushing: Flush the syringe with inert gas at least 10 times to remove any residual air and moisture.[10][14]
-
Pressurize the Source Bottle: Puncture the septum of the amine container with a needle connected to a source of inert gas (e.g., a balloon or a Schlenk line).
-
Withdraw the Liquid: Puncture the septum with the prepared syringe and needle, ensuring the needle tip is below the liquid level. Gently pull back the plunger to draw the desired volume of liquid.
-
Remove Bubbles and Create a Buffer: Invert the syringe and push out any gas bubbles. Then, pull a small amount of inert gas from the headspace of the source bottle into the syringe.[17] This "nitrogen buffer" prevents the reactive liquid at the needle tip from coming into contact with air during transfer.[18]
-
Transfer to Reaction Flask: Puncture the septum of the reaction flask and first inject the inert gas buffer, followed by the liquid amine.[17]
Protocol: Cannula Transfer
For larger volumes, cannula transfer is a more efficient and safer method.
-
Setup: Place the source flask and the receiving flask side-by-side, both under a positive pressure of inert gas.
-
Cannula Insertion: Puncture the septum of the source flask with one end of a double-tipped needle (cannula), ensuring the tip is below the liquid level. Puncture the septum of the receiving flask with the other end.
-
Initiate Transfer: Create a pressure differential to drive the liquid transfer. This can be achieved by:
-
Slightly increasing the inert gas pressure in the source flask.
-
Briefly opening the receiving flask to a bubbler to vent some pressure.
-
Applying a gentle vacuum to the receiving flask via the Schlenk line.
-
Quenching and Waste Disposal
Unreacted or excess air-sensitive amines must be safely quenched before disposal.[19]
Protocol: Quenching Reactive Amines
CAUTION: This procedure can be exothermic. Always perform in a fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE).[15]
-
Inert Dilution: Dilute the amine-containing solution with an inert, high-boiling point solvent (e.g., toluene or hexane) in a flask under an inert atmosphere.[20]
-
Cooling: Cool the flask in an ice-water bath.
-
Slow Addition of a Proton Source: While stirring vigorously, slowly add a less reactive proton source, such as isopropanol, dropwise via an addition funnel.[20] Monitor for any temperature increase or gas evolution.
-
Completion of Quench: Once the initial reaction subsides, a more reactive quenching agent like methanol or ethanol can be slowly added to ensure complete neutralization.[20]
-
Final Quench with Water: After the reaction with alcohol is complete, slowly add water to quench any remaining reactive species.[20]
-
Disposal: The resulting neutralized solution can then be disposed of according to your institution's hazardous waste guidelines.
Purification of Air-Sensitive Amines
If an amine intermediate has degraded or contains impurities, purification under inert conditions may be necessary.
-
Distillation: For liquid amines, distillation from a suitable drying agent (e.g., CaH₂, KOH) under vacuum or inert atmosphere is a common method.
-
Chromatography: Column chromatography can be performed, but care must be taken to avoid exposing the amine to the acidic silica gel, which can cause irreversible adsorption.[21] Using a mobile phase containing a small amount of a competing amine (e.g., triethylamine) or using an amine-functionalized stationary phase can mitigate this issue.[21] It is also possible to perform chromatography inside a glovebox.[9]
Drying Agent Compatibility for Amines
| Drying Agent | Suitability for Amines | Comments |
| Potassium Hydroxide (KOH) | Excellent | A strong base, suitable for drying basic amines.[22][23] |
| Calcium Oxide (CaO) | Good | Suitable for drying amines and alcohols.[22] |
| Calcium Hydride (CaH₂) | Good | Reacts with water to produce H₂ gas. Use with caution. |
| Magnesium Sulfate (MgSO₄) | Moderate | Generally useful, but can be slightly acidic. |
| Sodium Sulfate (Na₂SO₄) | Moderate | Low efficiency and slow. Best for pre-drying.[24] |
| Calcium Chloride (CaCl₂) | Unsuitable | Forms adducts with amines.[22][24][25] |
| Phosphorus Pentoxide (P₄O₁₀) | Unsuitable | Highly acidic and reacts with amines.[22] |
Conclusion
The successful use of air-sensitive amine intermediates in research and development is contingent upon the rigorous application of air-free techniques. By understanding the chemical vulnerabilities of these compounds and mastering the protocols for their handling, storage, and purification, scientists can ensure the integrity of their experiments, the purity of their products, and the safety of their laboratory environment.
References
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Air-free technique. Wikipedia. [Link]
- The Manipulation of Air-Sensitive Compounds. (Reference to a general textbook concept, specific link not available).
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety - The University of Texas at Austin. [Link]
-
The Safe Use of Pyrophoric Reagents. Columbia University Environmental Health & Safety. [Link]
-
Pyrophoric Materials. Princeton University Environmental Health and Safety. [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. [Link]
-
Inert atmosphere Definition. Fiveable. [Link]
-
Safe Handling of Pyrophoric Liquids. Oregon State University Environmental Health and Safety. [Link]
- The Safe Use of Pyrophoric Reagents. (General safety document, specific source may vary).
-
Inert Atmosphere. YouTube. [Link]
-
Gloveboxes. The Schlenk Line Survival Guide. [Link]
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Using drying agents. University of Colorado Boulder, Department of Chemistry. [Link]
-
Drying agents and their compatibilities. The Hive Stimulants. [Link]
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How to create inert atmosphere? ResearchGate. [Link]
-
7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
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Schlenk Line and Glove Box Safety. University of Notre Dame, Department of Chemistry and Biochemistry. [Link]
-
As an air sensitive inorganic chemist here is my column. Reddit. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
How to store, use, and preserve anhydrous compounds. Reddit. [Link]
-
Amines. National Council of Educational Research and Training (NCERT). [Link]
-
Drying agents. ResearchGate. [Link]
- Desiccant efficiency in solvent and reagent drying. 5. Amines. Journal of Organic Chemistry. (Specific article, general reference).
- Process for the purification of amines.
- Handling air-sensitive reagents AL-134. (General technical bulletin, specific source may vary).
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
Reactive Amination Kit. G-Biosciences. [Link]
- Gas Treating Products & Technologies | Amines Purification. (Industry-specific document, general reference).
-
CHAPTER 2: Hydrolytic Degradation. Royal Society of Chemistry. [Link]
-
Protocol for quenching reactive chemicals. EPFL. [Link]
-
Amine-quenching reaction. ResearchGate. [Link]
- Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group.
- Understanding the chemical basis of drug stability and degradation. (General review article, specific source may vary).
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Amine quenching of aromatic fluorescence and fluorescent exciplexes. ACS Publications. [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]
-
Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation Using DMTMM. ACS Omega. [Link]
-
An Overview of Degradation Strategies for Amitriptyline. National Institutes of Health. [Link]
Sources
- 1. ossila.com [ossila.com]
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- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 9. reddit.com [reddit.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 20. epfl.ch [epfl.ch]
- 21. biotage.com [biotage.com]
- 22. chemistry.mdma.ch [chemistry.mdma.ch]
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- 24. researchgate.net [researchgate.net]
- 25. 內容不提供 [sigmaaldrich.com]
Troubleshooting & Optimization
Improving enantiomeric excess (ee) in (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine synthesis
Technical Support Guide: Improving Enantiomeric Excess (ee) in (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine Synthesis
Introduction: The Chiral Challenge
You are targeting This compound , a critical chiral pharmacophore often used in kinase inhibitors and receptor modulators. The core challenge lies in the "benzylic-like" position of the amine at C5. Because the 5,6,7,8-ring system is saturated, the C5 position is sterically constrained and electronically unique due to the adjacent pyrazine ring.
This guide addresses the three most common bottlenecks: kinetic resolution stalling , enzymatic equilibrium limitations , and analytical separation issues .
Module 1: Biocatalytic Route (The Gold Standard)
Method: Omega-Transaminase (ATA) mediated reductive amination.[1] Goal: >99% ee with >90% conversion.
The most efficient route to high-ee chiral amines is the direct transamination of 5,6,7,8-tetrahydroquinoxalin-5-one using an (R)-selective Omega-Transaminase.
Troubleshooting Biocatalysis
Q: My reaction stalls at 50-60% conversion despite using excess amine donor. Why? A: You are fighting thermodynamic equilibrium. Transaminases are reversible.[2][3]
-
The Cause: If you use Alanine as a donor, the coproduct (Pyruvate) inhibits the enzyme. If you use Isopropylamine (IPA) , the coproduct (Acetone) can cause product inhibition or simply shift the equilibrium back.
-
The Fix:
-
Switch to IPA (1M) as the donor if your enzyme tolerates it. IPA is cheap and the coproduct (acetone) is volatile.
-
Apply Vacuum/Nitrogen Sweep: Continuously remove acetone from the headspace to drive the reaction forward (Le Chatelier’s principle).
-
Use a Co-Solvent: 10-20% DMSO or MeOH can improve solubility of the ketone substrate, which often crystallizes out, limiting bioavailability to the enzyme.
-
Q: The ee is dropping over time (e.g., 99%
-
The Fix:
-
Check pH: High pH (>8.5) can promote spontaneous imine formation/hydrolysis which is non-stereoselective. Maintain pH 7.0–7.5.
-
Lower Temperature: Reduce from 30°C to 20-25°C. Enzymatic specificity usually has a higher activation energy barrier than the background noise; cooling favors the enzyme.
-
Protocol: Equilibrium-Shifted Transamination
-
Substrate: 50 mM 5,6,7,8-tetrahydroquinoxalin-5-one.
-
Donor: 1.0 M Isopropylamine (neutralized to pH 7.5 with HCl).
-
Cofactor: 1 mM PLP (Pyridoxal-5'-phosphate).
-
Enzyme: 5–10 g/L (R)-selective ATA (Screen Codexis or Evoxx libraries).
-
Conditions: 30°C, 24h.
-
Critical Step: Leave the reaction vessel open (with a filter) or apply a gentle
sweep to strip acetone.
Figure 1: Biocatalytic cycle showing the critical removal of acetone to drive equilibrium toward the chiral amine.[1]
Module 2: Chemical Resolution (The Robust Alternative)
Method: Classical Diastereomeric Crystallization. Goal: High ee via physical separation (Yield is theoretically limited to 50% without recycling).
If biocatalysis is unavailable, resolution with chiral acids is the industry standard.
Troubleshooting Resolution
Q: I cannot get the salt to crystallize; it forms an oil. A: The solvent polarity is likely too high or the concentration is too rapid.
-
The Fix:
-
Switch Solvent: Move from MeOH to EtOH or an EtOH/Water mixture. The reduced solubility helps crystal lattice formation.
-
Add Nucleation Sites: Scratch the glass or add a seed crystal of the desired salt (if available from a small-scale batch).
-
Q: Which resolving agent should I use? A: For alpha-chiral amines, Tartaric Acid derivatives are the starting point.
-
Screening List:
-
(L)-(+)-Tartaric acid (Inexpensive, first choice).
-
Dibenzoyl-L-tartaric acid (Bulky, creates tighter lattice pockets).
-
Di-p-toluoyl-L-tartaric acid.
-
-
Note: You must determine experimentally if the (L)-acid precipitates the (R)-amine or the (S)-amine. This "pair" relationship is not predictable.[4]
Q: How do I improve the yield beyond 50%? A: You must recycle the unwanted (S)-enantiomer.
-
Racemization Protocol:
-
Isolate the unwanted (S)-amine from the mother liquor.
-
React with a catalytic amount of aldehyde (e.g., benzaldehyde) to form the imine (Schiff base).
-
Treat with base (KOtBu) to deprotonate the alpha-carbon (benzylic position), destroying the chirality.
-
Hydrolyze back to the racemic amine and re-enter the resolution loop.
-
Figure 2: Classical resolution workflow with a racemization loop to maximize theoretical yield.
Module 3: Analytical Validation (HPLC)
You cannot improve what you cannot measure. Accurate determination of ee is critical.
Recommended Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Diethylamine (DEA) is mandatory to suppress peak tailing of the basic amine.
Troubleshooting HPLC:
-
Issue: Broad peaks / Tailing.
-
Fix: Increase DEA concentration to 0.2%. Ensure column temperature is stable (25°C).
-
-
Issue: Peaks merging.
-
Fix: Lower the IPA concentration (e.g., 95:5 Hexane:IPA) to reduce eluting power and increase retention time separation.
-
Comparison of Methods
| Feature | Biocatalysis (ATA) | Chemical Resolution |
| Enantiomeric Excess (ee) | Excellent (>99%) | Good (90-95%), requires recrystallization |
| Max Theoretical Yield | 100% (Kinetic) | 50% (without recycling) |
| Development Time | High (Enzyme screening) | Low (Salt screening) |
| Scalability | High (Green chemistry) | High (Standard equipment) |
| Cost Driver | Enzyme | Chiral Acid & Solvent |
References
-
Biocatalytic Transamination:Process for the preparation of chiral amines using transaminases. (General mechanism for cyclic amines).
-
Source:
-
-
Chiral Resolution of Amines:Resolution of chiral amines via diastereomeric salt form
-
Source:
-
-
HPLC Method Development:Separ
-
Source:
-
Sources
Preventing racemization of (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine during workup
Topic: Preventing Racemization During Workup & Purification Ticket ID: #TQX-RAC-005 Status: Open for Public Access
Executive Summary: The Stability Paradox
(R)-5,6,7,8-Tetrahydroquinoxalin-5-amine is a high-value chiral scaffold used in kinase inhibitors and GPCR ligands. While the tetrahydroquinoxaline core provides structural rigidity, it introduces a critical vulnerability: the C5 chiral center is doubly activated .
-
Benzylic Activation: The C5 position is adjacent to an aromatic system.
-
Electron-Deficient Heterocycle: Unlike a phenyl ring, the quinoxaline ring is electron-withdrawing (pi-deficient), significantly increasing the acidity of the C5-proton compared to standard benzyl amines.
The Result: This molecule is prone to rapid racemization via base-catalyzed deprotonation or "self-catalyzed" imine-enamine tautomerization during standard workup procedures. This guide provides the protocols necessary to maintain Enantiomeric Excess (ee) >98%.
The Mechanistic "Why": Racemization Pathways
To prevent racemization, you must understand the enemy. The loss of chirality occurs through two primary mechanisms during workup.[1]
Mechanism A: Base-Catalyzed Deprotonation (The pH Trap)
The C5-proton has a pKa estimated between 22–25 (lower than standard benzylic amines at ~41). Strong bases (NaOH, KOH) used during extraction can deprotonate this center, forming a planar, achiral carbanion that reprotonates racemically.
Mechanism B: The "Phantom" Ketone (Self-Catalysis)
If the amine was synthesized via reductive amination from 5,6,7,8-tetrahydroquinoxalin-5-one, trace amounts of unreacted ketone can catalyze racemization. The ketone condenses with the chiral amine to form a Schiff base (imine), which tautomerizes to an achiral enamine, scrambling the stereocenter.
Visualizing the Threat
The following diagram maps the specific risk points in your workflow.
Figure 1: Mechanistic pathways leading to loss of optical purity. Note that both high pH and ketone impurities lead to achiral planar intermediates.
Troubleshooting Guide (FAQ)
Q1: My ee% drops significantly after acid-base extraction. I am using 1N NaOH to basify. What is wrong?
Diagnosis: You are exceeding the "safe pH ceiling." Explanation: While 1N NaOH (pH ~14) is standard for extracting simple amines, it is too harsh for this electron-deficient scaffold. The high local concentration of hydroxide ions at the droplet interface deprotonates the C5 position. Solution:
-
Switch Bases: Use saturated Sodium Bicarbonate (
) or Potassium Carbonate ( ) . -
Target pH: Adjust the aqueous layer to pH 8.5–9.0. This is sufficient to free the amine (pKa of conjugate acid ~6-7) without triggering alpha-deprotonation.
Q2: Can I remove the solvent on a rotary evaporator at 50°C?
Diagnosis: Thermal stress is accelerating racemization. Explanation: Racemization is an endothermic process; the rate increases exponentially with temperature. If trace ketone or base is present, heat will drive the system toward equilibrium (racemic) rapidly. Solution:
-
Temperature Limit: Never exceed 35°C bath temperature.
-
Vacuum: Use high vacuum (< 10 mbar) to remove solvents at lower temperatures.
-
Azeotrope: Do not strip to "bone dry" unless necessary. Co-evaporate with an inert solvent like toluene if trace water needs removal.
Q3: The product is an oil that slowly racemizes on the bench. How do I store it?
Diagnosis: Free base instability.
Explanation: The free amine lone pair can facilitate intermolecular proton transfer or react with atmospheric
-
Immediate Salt Formation: Convert the free base to the Hydrochloride (HCl) or Tartrate salt immediately after extraction.
-
Mechanism: Protonating the amine ties up the lone pair, preventing Schiff base formation and significantly raising the activation energy for racemization.
-
Protocol: Dissolve the oil in dry diethyl ether or dioxane and add 1.05 eq of 4M HCl in dioxane at 0°C. Filter the precipitate.
The "Safe-Harbor" Workup Protocol
Use this validated workflow to replace standard extraction methods.
Reagents Required:
-
Quench Buffer: 0.5 M Potassium Phosphate buffer (pH 7.0).
-
Extraction Solvent: Dichloromethane (DCM) or 2-MeTHF (Avoid alcohols).
-
Basifying Agent: Saturated aqueous
.[2] -
Drying Agent: Anhydrous Sodium Sulfate (
).[2][3]
Step-by-Step Procedure:
| Step | Action | Critical Parameter (IPC) | Rationale |
| 1 | Quench | Cool reaction to 0°C . Add Phosphate Buffer slowly. | Temp < 5°C |
| 2 | Acid Wash (Optional) | If reaction was basic, wash organic layer with dilute citric acid (pH 4-5). | pH < 6 |
| 3 | Basification | Add sat. | pH 8.5 - 9.0 |
| 4 | Extraction | Extract 3x with DCM. Keep phases cold (0-10°C). | Fast Separation |
| 5 | Drying | Dry organics over | Neutral pH |
| 6 | Concentration | Rotovap at 25-30°C . Stop when volume is reduced by 90%. | Bath < 35°C |
| 7 | Stabilization | Dilute residue in Et2O; add HCl/Dioxane (1.1 eq). | White Solid |
Data & Validation
Comparative stability of this compound under different workup conditions.
| Condition | Solvent | Base/Additive | Temp | ee% (After 1 hr) | Status |
| Standard Workup | EtOAc | 1N NaOH (pH 14) | 25°C | 82% | FAILED |
| Thermal Stress | Toluene | None | 60°C | 91% | RISK |
| Ketone Contamination | DCM | 5 mol% Ketone | 25°C | 76% | CRITICAL FAILURE |
| Safe-Harbor Protocol | DCM | Sat. | 5°C | >99% | VALIDATED |
References
-
Continuous Flow Chiral Amine Racemization. Journal of Organic Chemistry. (2021). Discusses the mechanism of amine racemization via imine intermediates and solvent effects.[4]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives.MDPI. (2020).
-
Preventing Racemization During Chiral Amine Synthesis.BenchChem Technical Guides. (2025). General principles for handling alpha-chiral amines and preventing imine-enamine tautomerism.
-
[2]
-
-
pKa Data for Heterocycles.Organic Chemistry Data. (2022). Reference for acidity of protons adjacent to pyrazine/quinoxaline rings.
Sources
Technical Support Center: Troubleshooting Low Solubility of Quinoxaline Amine Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with quinoxaline amine salts. Quinoxaline derivatives are a cornerstone in medicinal chemistry, but their successful application hinges on overcoming formulation hurdles, primarily solubility.[1][2] This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind these strategies.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
Q1: My quinoxaline amine salt won't dissolve in aqueous media. What are the most likely reasons?
A1: Low solubility of an amine salt is typically governed by an interplay of several physicochemical factors. The primary reasons are often:
-
Incorrect pH: The solubility of an amine salt is critically dependent on the pH of the solution. For a basic amine, the compound is most soluble in its protonated (charged) salt form. This is achieved at a pH significantly below the pKa of the amine.[3][4] If the solution's pH is near or above the pKa, the equilibrium will shift towards the uncharged, and often much less soluble, free base form.
-
High Lipophilicity of the Quinoxaline Core: The quinoxaline structure itself is largely aromatic and hydrophobic. If the substituents on the quinoxaline ring are also lipophilic (e.g., long alkyl chains, aromatic groups), the overall molecule will have poor affinity for water, even in its salt form.[5][6]
-
Properties of the Counter-ion: The acid used to form the salt (the counter-ion) has a significant impact. While forming a salt is a primary strategy to enhance solubility, not all counter-ions are equal.[7][8] Factors like the size, charge, and hydrogen bonding capacity of the counter-ion influence the crystal lattice energy of the salt and its interaction with water molecules.[9]
-
Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms, known as polymorphs.[10] These polymorphs can have vastly different physical properties, including solubility and dissolution rate.[11][12][13] It's possible you are working with a particularly stable, less soluble polymorph.
Q2: What is pKa and why is it so critical for my salt's solubility?
A2: The pKa , or acid dissociation constant, is the pH at which 50% of the amine molecules are in their protonated (charged, R-NH3+) form and 50% are in their uncharged free base (R-NH2) form.[3] This equilibrium is described by the Henderson-Hasselbalch equation.[14][15][16][17]
For a basic amine (like a quinoxaline amine):
-
At pH < pKa: The solution is more acidic than the amine is basic. The equilibrium shifts to favor the protonated, charged, and generally more water-soluble ammonium salt form.
-
At pH > pKa: The solution is more basic. The equilibrium shifts to favor the deprotonated, uncharged, and generally less water-soluble free base form.
Therefore, knowing the pKa is essential for preparing a buffer system that ensures the compound remains in its ionized, soluble state. The parent quinoxaline scaffold is a weak base with a pKa of about 0.6, but this value is dramatically altered by amine substituents.[2][18][19]
Part 2: Systematic Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving solubility issues.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low solubility.
Q3: I suspect my pH is wrong. How do I properly adjust it?
A3: This is the most common issue and the first thing to address. Simply adding acid or base to water is not sufficient, as the pH will drift. You must use a buffered system.
Protocol: pH Adjustment for Solubility Testing
-
Determine pKa: First, find the pKa of your quinoxaline amine. If it's not in the literature, you will need to determine it experimentally or use computational prediction tools.
-
Select a Buffer: Choose a buffer system whose buffering range is centered around your target pH (ideally, pH = pKa - 2). For example, if your amine's pKa is 7.5, a target pH of 5.5 is a good starting point. A citrate buffer would be appropriate here.
-
Prepare Buffer: Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0).
-
Equilibrate Slurry: Add an excess of your solid quinoxaline amine salt to each buffer solution in a separate vial.
-
Mix and Equilibrate: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate and Analyze: Filter or centrifuge the samples to separate the undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). This will give you the equilibrium solubility at each pH.
Q4: Adjusting the pH helped, but solubility is still too low. What's my next step?
A4: If pH optimization is insufficient, the intrinsic properties of the molecule are limiting its solubility. The next step is to modify the solvent system itself by using co-solvents.[7][20][21] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.
Data Table: Effect of Co-solvents on Solubility
Below is an example table illustrating how co-solvents can improve the solubility of a hypothetical quinoxaline HCl salt (pKa = 7.0) in a pH 5.0 citrate buffer.
| Solvent System (pH 5.0 Citrate Buffer) | Quinoxaline HCl Solubility (mg/mL) | Fold Increase |
| 100% Aqueous Buffer | 0.1 | 1.0x |
| 10% Ethanol / 90% Buffer | 0.5 | 5.0x |
| 20% Propylene Glycol / 80% Buffer | 1.2 | 12.0x |
| 20% PEG 400 / 80% Buffer | 2.5 | 25.0x |
| 5% DMSO / 95% Buffer | 3.1 | 31.0x |
Screening Protocol: A similar protocol to the pH adjustment can be used. Prepare stock solutions of various co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO) and create a matrix of solvent systems to test.
Q5: I'm developing a drug and can't use high levels of organic co-solvents. Are there other options?
A5: Yes. When co-solvents are not viable, you should investigate two advanced strategies: counter-ion selection and the use of excipients .
-
Counter-ion Selection (Re-salting): The initial salt form (e.g., hydrochloride) may not be optimal. Different acidic counter-ions can dramatically alter the salt's crystal lattice energy and solvation properties.[9] A screening study to form different salts is a powerful strategy.[8][22][23]
-
Common Counter-ions to Screen:
-
Inorganic: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H2SO4)
-
Organic: Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid), Tartrate (tartaric acid), Citrate (citric acid)
-
-
-
Excipients:
-
Surfactants: Surfactants form micelles that can encapsulate the hydrophobic quinoxaline molecule, increasing its apparent solubility in water.[20][21] Examples include Sodium Lauryl Sulfate (SLS) and Polysorbate 80 (Tween 80).
-
Complexing Agents: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The quinoxaline moiety can fit into the hydrophobic core, forming an inclusion complex that is water-soluble.[21]
-
Q6: I've tried everything and still see solid material. Could it be a different problem?
A6: At this stage, you must consider the solid-state properties of your material. It's possible that your compound has converted to a less soluble form.
-
Polymorphism: The compound may have crystallized into a more thermodynamically stable, but less soluble, polymorph.[10][11][24] This can sometimes be triggered by changes in temperature, solvent, or agitation during your experiments.
-
Conversion to Free Base: If the local pH at the solid-liquid interface becomes too high, the salt can disproportionate, causing the insoluble free base to precipitate out of solution, even if the bulk solution pH is low.
Recommended Actions:
-
Solid-State Analysis: Analyze your starting material and the undissolved solid using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to check for changes in crystalline form.
-
Recrystallization: Perform a recrystallization study using different solvents and cooling rates to deliberately try and isolate different polymorphs and test their individual solubilities.
Part 3: Key Chemical Principles
Diagram: pH-Dependent Amine Salt Equilibrium
Caption: The effect of pH on the equilibrium of a quinoxaline amine salt.
This guide provides a comprehensive framework for addressing the solubility challenges of quinoxaline amine salts. By systematically evaluating pH, solvent effects, salt forms, and solid-state properties, researchers can overcome these common hurdles and advance their scientific objectives.
References
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK, 3(4), 359-362. [Link]
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
Hancu, G., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776. [Link]
- FDA/ICH Guidance. (Various Years). Guidance documents from the Food and Drug Administration (FDA) and the International Conference on Harmonisation (ICH) on drug substance and product development.
- Singhal, D., & Curatolo, W. (2004). Drug polymorphism and dosage form performance: a practical perspective. Advanced Drug Delivery Reviews, 56(3), 335-347.
- Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(4), 459-477.
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? [Link]
-
Pharma.Tips. (2025). Selecting Solubilizers for Poorly Soluble Drugs. [Link]
- Al-Obaidi, H., & Buckton, G. (2009). The impact of polymorphism on the dissolution of drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(1), 3-12.
-
Asiri, A. M., & Khan, S. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]
- Yalkowsky, S. H., & He, Y. (2003).
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
- Maheshwari, R. K. (2010). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics, 4(1), 60.
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
LibreTexts Chemistry. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
YouTube. (2025). Explain the factors influencing the solubility of amines in water. [Link]
-
Georganics. (n.d.). Amine salts. [Link]
- Kumar, L., et al. (2008). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmaceutical Sciences, 97(10), 4373-4384.
-
Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. [Link]
-
Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. [Link]
-
PubChem. (n.d.). Quinoxaline. [Link]
-
LibreTexts Chemistry. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
- Williams, H. D., et al. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Cardiology in Practice, 11(2), 29-34.
-
Wikipedia. (n.d.). Quinoxaline. [Link]
- Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmazeutische Industrie, 72(3), 438-442.
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Stanford Chemicals. (n.d.). The Chemistry and Properties of Ammonia Salts: A Closer Look. [Link]
-
Solubility of Things. (n.d.). Quinoxaline derivative. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 24. scispace.com [scispace.com]
Technical Support Center: Overcoming Catalyst Poisoning in Quinoxaline Hydrogenation
Welcome to the technical support center for heterogeneous catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during the hydrogenation of quinoxalines and related N-heterocycles. Our goal is to provide not just solutions, but a foundational understanding of the deactivation mechanisms to empower you to troubleshoot effectively. This resource is structured as a series of frequently asked questions that address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My quinoxaline hydrogenation reaction stopped abruptly or shows very low conversion. What is the most likely cause?
Answer: An abrupt cessation of reactivity or failure to initiate typically points to severe, acute catalyst poisoning or a fundamental error in the reaction setup.
Core Explanation: Catalyst poisons are substances that bind strongly to the active sites on your catalyst (e.g., Palladium, Platinum, Rhodium), rendering them inaccessible to the quinoxaline substrate.[1] This binding can be irreversible and even trace amounts of certain impurities can completely halt the reaction.[2]
Troubleshooting Protocol:
-
Verify Reaction Integrity: Before suspecting poisoning, meticulously verify all reaction parameters.[3]
-
Hydrogen Pressure: Ensure the H₂ cylinder has adequate pressure and the lines are not blocked. Check for leaks in the reactor seals.
-
Temperature & Stirring: Confirm the heating and stirring mechanisms are functioning correctly. Inadequate stirring can lead to poor mass transfer, mimicking catalyst deactivation.
-
Reagent Addition: Double-check that all reagents, including the catalyst and substrate, were added in the correct quantities.
-
-
Identify Potential Acute Poisons:
-
Sulfur Compounds: Thioethers, thiophenes, and even residual sulfates are potent poisons for noble metal catalysts.[4][5] They form strong metal-sulfur bonds on the catalyst surface.[6]
-
Starting Material Purity: Was the quinoxaline substrate sourced from a new supplier or a new batch? It may contain impurities from its synthesis (e.g., residual sulfur-containing reagents).
-
Solvent Quality: Solvents can be a hidden source of poisons. Ensure you are using high-purity, hydrogenation-grade solvents.
-
Immediate Actions: If the setup is correct, the most probable cause is a potent poison in the substrate or solvent. Consider purifying your starting material via recrystallization or column chromatography. If possible, test the reaction with a different batch of substrate and a fresh bottle of solvent.
Q2: My catalyst's activity is decreasing gradually over several reaction cycles or with extended reaction times. What's happening?
Answer: Gradual deactivation is a common and complex issue resulting from slower-acting mechanisms that degrade the catalyst's effectiveness over time. The primary culprits are often the reactants and products themselves, or the accumulation of trace impurities.
Core Explanation: Unlike acute poisoning, gradual deactivation involves processes that slowly reduce the number of available active sites. This can include:
-
Product/Intermediate Inhibition: Quinoxaline and its partially or fully hydrogenated products (like tetrahydroquinoxaline) are nitrogen-containing heterocycles. The lone pair of electrons on the nitrogen atom can strongly adsorb to the catalyst's active sites, acting as a competitive inhibitor and blocking access for new substrate molecules.[3][7] This is a very common scenario in N-heterocycle hydrogenation.[7]
-
Fouling or "Coking": At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that physically block active sites and pores.[3][8]
-
Sintering: High reaction temperatures can cause the fine metal nanoparticles on the catalyst support to migrate and agglomerate into larger particles.[9] This process, known as sintering, irreversibly reduces the active surface area of the catalyst.[3]
-
Leaching: The active metal can slowly dissolve (leach) from the support into the reaction medium, leading to a permanent loss of catalytic material.[3]
Below is a workflow to diagnose the cause of gradual deactivation.
References
-
Kovács, S., et al. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Retrieved from [Link]
-
Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved from [Link]
-
Neubauer, D., et al. (2023). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. Retrieved from [Link]
-
Wang, H., et al. (2019). Recent advances in heterogeneous catalytic hydrogenation and dehydrogenation of N-heterocycles. ResearchGate. Retrieved from [Link]
-
H-TEK. (2025). Catalyst deactivation mechanisms and how to prevent them. H-TEK. Retrieved from [Link]
-
Zhang, W., et al. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. PMC. Retrieved from [Link]
-
Li, J., et al. (2025). MnO Interface-Induced Ni Electronic Reconfiguration for Hydrogen-Activated Heterolysis and Enhanced Catalytic Hydrogenation of N-Ethylcarbazole. ACS Publications. Retrieved from [Link]
-
Wang, A., et al. (2018). Triphenylphosphine as Efficient Antidote for the Sulfur-Poisoning of the Pd/C Hydrogenation Catalyst. ResearchGate. Retrieved from [Link]
-
Environmental XPRT. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Environmental XPRT. Retrieved from [Link]
-
Hrebeniuk, D., et al. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. ResearchGate. Retrieved from [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]
-
Process Parameters. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Process Parameters. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]
-
Lisi, L., & Cimino, S. (2020). Catalyst Deactivation, Poisoning and Regeneration. MDPI. Retrieved from [Link]
-
StudySmarter. (n.d.). Catalyst Deactivation: Mechanism & Causes. StudySmarter. Retrieved from [Link]
-
Neubauer, D., et al. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC. Retrieved from [Link]
-
Sádaba, I., et al. (2015). Palladium-catalyzed liquid-phase hydrogenation/hydrogenolysis of disulfides. ResearchGate. Retrieved from [Link]
-
Asadov, M., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Retrieved from [Link]
-
Zhou, J., et al. (2020). Regeneration of catalysts deactivated by coke deposition: A review. Dalian Institute of Chemical Physics, Chinese Academy of Sciences. Retrieved from [Link]
- Google Patents. (2013). US20130316893A1 - Method for regenerating and hydrogenation catalyst. Google Patents.
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. researchgate.net [researchgate.net]
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- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Method Development for (R) and (S) Tetrahydroquinoxalin-5-amine
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity and safety. For chiral molecules like tetrahydroquinoxalin-5-amine, a key building block in various therapeutic agents, the ability to resolve and quantify its enantiomers, (R) and (S), is paramount. This guide provides a comprehensive, experience-driven approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for this purpose. We will move beyond rote protocols to explore the why behind the how, ensuring a scientifically sound and efficient method development process.
The Imperative of Chiral Separation in Pharmaceutical Analysis
The differential pharmacological and toxicological profiles of enantiomers are well-documented. Regulatory bodies worldwide mandate the characterization of individual stereoisomers in chiral drug substances.[1] Therefore, a reliable analytical method to separate and quantify the (R) and (S) enantiomers of tetrahydroquinoxalin-5-amine is not merely an academic exercise but a critical quality control and regulatory necessity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this challenge, offering high efficiency, sensitivity, and reproducibility.[2][3][4]
Foundational Principles: A Strategic Approach to Method Development
Direct separation on a CSP is the most efficient and widely used approach for resolving enantiomers.[1][5][6] The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The subtle differences in the stability of these complexes lead to differential retention times and, consequently, separation.
Our strategy will be a systematic screening of columns and mobile phases, a proven approach for tackling novel chiral separations.[5] Given that tetrahydroquinoxalin-5-amine is a basic, N-heterocyclic compound, our choices will be guided by established success in separating structurally similar chiral amines.[4][7]
Experimental Workflow: A Logic-Driven Screening Process
The following diagram outlines our systematic approach to method development. We will begin by screening a set of diverse yet high-probability-of-success chiral stationary phases under both normal-phase and reversed-phase conditions.
Caption: A systematic workflow for chiral HPLC method development.
Part 1: Chiral Stationary Phase (CSP) and Mobile Phase Screening
The choice of CSP is the most critical factor in a chiral separation. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated broad applicability and are a logical starting point.[6] We will compare three widely used immobilized polysaccharide columns.
Experimental Protocols: Initial Screening
-
HPLC System: A standard HPLC or UHPLC system with a UV detector is suitable.
-
Test Analyte: A solution of racemic (R/S)-tetrahydroquinoxalin-5-amine (e.g., 0.5 mg/mL in a suitable solvent).
-
Chiral Columns Screened:
-
Column A: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Column B: Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Column C: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (or lambda max of the analyte)
-
Injection Volume: 5 µL
-
Mobile Phase Protocols:
-
Normal-Phase (NP) Screening:
-
Mobile Phase A1: n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)
-
Mobile Phase A2: n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% Diethylamine (DEA)
-
Rationale: The basic additive (DEA) is crucial for obtaining good peak shape and preventing tailing for basic analytes like our target amine by masking residual silanol groups on the silica support.[1][5]
-
-
Reversed-Phase (RP) Screening:
-
Mobile Phase B1: Acetonitrile (ACN) / Water (90:10, v/v) + 0.1% Diethylamine (DEA)
-
Mobile Phase B2: Methanol (MeOH) / 20 mM Ammonium Bicarbonate buffer pH 9.0 (80:20, v/v)
-
Rationale: Reversed-phase conditions offer compatibility with aqueous samples and can provide complementary selectivity to normal-phase methods.
-
Comparative Data Analysis (Hypothetical Results)
The following table summarizes the kind of data one would expect from the initial screening. This allows for an objective comparison of the different systems.
| Column | Mobile Phase | Retention Time (t R1), min | Retention Time (t R2), min | Selectivity (α) | Resolution (R s) | Peak Shape |
| Chiralpak IA | NP (Hex/IPA/DEA) | 8.2 | 9.5 | 1.21 | 2.5 | Symmetrical |
| Chiralpak IA | NP (Hex/EtOH/DEA) | 7.5 | 8.5 | 1.18 | 1.9 | Symmetrical |
| Chiralpak IA | RP (ACN/H₂O/DEA) | 3.1 | 3.1 | 1.00 | 0.0 | Co-elution |
| Chiralpak IB | NP (Hex/IPA/DEA) | 10.5 | 11.3 | 1.10 | 1.6 | Symmetrical |
| Chiralpak IB | NP (Hex/EtOH/DEA) | 9.8 | 10.5 | 1.09 | 1.4 | Symmetrical |
| Chiralpak IB | RP (ACN/H₂O/DEA) | 4.5 | 4.8 | 1.07 | 1.1 | Minor Tailing |
| Chiralpak IC | NP (Hex/IPA/DEA) | 12.1 | 12.1 | 1.00 | 0.0 | Co-elution |
| Chiralpak IC | RP (MeOH/Buffer) | 6.2 | 6.5 | 1.05 | 0.9 | Tailing |
Analysis of Results:
Based on this hypothetical data, the Chiralpak IA column with a Hexane/IPA/DEA mobile phase provides the best initial separation, with excellent resolution (R_s > 2.0) and selectivity. This combination would be selected for further optimization. The normal-phase conditions appear significantly more effective than the reversed-phase conditions for this particular analyte structure.
Part 2: Detailed Protocol for the Optimized Method
Following the initial screening, the most promising conditions are fine-tuned to achieve optimal performance in terms of resolution, analysis time, and robustness.
Optimized Chiral HPLC Method
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.1, v/v/v)
-
Rationale for Optimization: Increasing the percentage of the polar modifier (IPA) from 10% to 15% typically reduces retention times while potentially improving peak shape. The concentration of the basic additive (DEA) is maintained at 0.1% to ensure good peak symmetry.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Slightly elevating the temperature can improve column efficiency and reduce backpressure.
-
-
Detection: UV, 254 nm
-
Injection Volume: 5 µL
Step-by-Step Protocol:
-
Mobile Phase Preparation: Precisely mix 850 mL of HPLC-grade n-Hexane, 150 mL of HPLC-grade Isopropanol, and 1 mL of Diethylamine. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
System Equilibration: Install the Chiralpak® IA column and equilibrate the system with the mobile phase at 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).
-
Sample Preparation: Accurately weigh and dissolve the racemic tetrahydroquinoxalin-5-amine standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
Injection: Inject 5 µL of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers (e.g., 15 minutes).
-
System Suitability: Verify that the resolution (R_s) between the two enantiomer peaks is ≥ 2.0 and that the tailing factor for each peak is ≤ 1.5.
Visualization of the Final Experimental Setup
Caption: Schematic of the optimized HPLC system configuration.
Conclusion and Expert Recommendations
This guide outlines a systematic and scientifically-grounded strategy for developing a chiral HPLC method for the separation of (R) and (S) tetrahydroquinoxalin-5-amine. By initiating a broad screening across robust polysaccharide-based CSPs with both normal- and reversed-phase conditions, we can efficiently identify a promising lead method. The hypothetical data presented demonstrates that a Chiralpak® IA column under normal-phase conditions with a basic additive is a highly effective choice for this class of compound. Subsequent optimization of the mobile phase composition and temperature leads to a final method capable of baseline resolution, suitable for quality control, purity testing, and further pharmaceutical development activities. This structured approach minimizes trial-and-error, saving valuable time and resources while ensuring the development of a robust and reliable analytical method.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
Atabey, H. (2019). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Molecules, 24(19), 3465. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 114175. [Link]
-
Gupta, V. K., & Ali, I. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(6), 556-568. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Method Development. [Link]
-
Ahuja, S. (Ed.). (2011). Chiral Separations by HPLC. Oxford University Press. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Wang, Z., et al. (2021). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 12(40), 13429-13436. [Link]
-
Patel, K., & Patel, J. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 478. [Link]
Sources
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- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
NMR Characterization and Spectral Analysis of (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine
Executive Summary
This guide provides a technical analysis of the nuclear magnetic resonance (NMR) characterization of (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine (CAS: 502612-46-6 for racemate). As a chiral building block critical in the synthesis of bioactive compounds (e.g., PRMT5 inhibitors and
This document objectively compares two standard performance workflows for validating the chiral integrity of this product: Chiral Solvating Agents (CSAs) versus Chiral Derivatizing Agents (CDAs) .
Part 1: Structural Analysis & Spectral Baseline
The 5,6,7,8-tetrahydroquinoxaline core consists of a pyrazine ring fused to a cyclohexane ring. The amine functionality at the C-5 position introduces a chiral center, making the C-5 proton diastereotopic to the C-8 protons and creating a distinct spin system.
Expected 1H NMR Spectral Signature (Achiral Solvent)
Solvent: CDCl₃, 400 MHz
| Position | Chemical Shift ( | Multiplicity | Integral | Assignment |
| 2, 3 | 8.35 – 8.45 | Singlet (s) or Doublet (d) | 2H | Pyrazine aromatic protons (Ar-H) |
| 5 | 3.95 – 4.15 | Triplet (t) or dd | 1H | Chiral Methine (CH-NH₂) |
| 8 | 2.80 – 3.05 | Multiplet (m) | 2H | Benzylic methylene (Ar-CH₂-) |
| 6, 7 | 1.60 – 2.20 | Multiplet (m) | 4H | Cyclohexyl methylene protons |
| NH₂ | 1.50 – 2.00 | Broad Singlet (br s) | 2H | Amine protons (Exchangeable) |
Key Diagnostic Feature: The downfield shift of the C-5 methine proton (~4.0 ppm) is characteristic of the benzylic amine position in fused aza-heterocycles.
Part 2: Comparative Analysis of Chiral Resolution Methods
To validate the "performance" (enantiomeric excess, ee%) of the (R)-isomer against the (S)-isomer or racemate, simple 1H NMR is insufficient. Two methods are compared below.
Method A: In-Situ Chiral Solvating Agents (CSA)
Agent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) or (R)-BINOL. Mechanism: Formation of transient diastereomeric host-guest complexes via non-covalent interactions (hydrogen bonding/ion-pairing).
Method B: Covalent Chiral Derivatization (CDA)
Agent: (R)-(-)-
Comparative Performance Table
| Feature | Method A: Chiral Solvating Agent (CSA) | Method B: Mosher's Amide (CDA) |
| Sample Prep Time | < 5 Minutes (Mix & Measure) | 1 - 2 Hours (Reaction + Workup) |
| Sample Recovery | High (Non-destructive) | Low (Chemical modification) |
| Resolution ( | Moderate (0.02 - 0.1 ppm) | High (0.1 - 0.5 ppm, esp. ¹⁹F NMR) |
| Accuracy | Sensitive to Concentration/Eq. | High (Stoichiometric product) |
| Throughput | High (Ideal for screening) | Low (Ideal for final QC) |
| Cost per Sample | Low (Reagent reusable/cheap) | High (Mosher's chloride is expensive) |
Expert Insight: For rapid screening of reaction conditions, Method A is superior due to speed. However, for final product release or publication-grade characterization of this compound, Method B (Mosher's) is the authoritative standard due to the distinct ¹⁹F NMR signals which simplify integration.
Part 3: Experimental Protocols
Protocol for Enantiomeric Excess Determination via Mosher's Amide
Objective: Quantify the ratio of (R,R)-diastereomer vs (R,S)-diastereomer.
-
Reaction Setup:
-
Dissolve 10 mg of this compound in 0.6 mL of anhydrous pyridine-d₅ (or CDCl₃ with 2 eq. pyridine).[1][2][3][4][5]
-
Add 1.2 equivalents of (S)-(+)-MTPA-Cl (Note: Using (S)-chloride yields the (R)-amide configuration at the acid center, often denoted as the (R)-Mosher derivative in literature, but verify stereochemistry of reagent).
-
Tip: Shake vigorously for 10 minutes; the reaction is usually instantaneous for primary amines.
-
-
Workup (Optional for NMR):
-
For strictly analytical purposes, the reaction mixture can be analyzed directly if pyridine-d₅ is used.
-
Otherwise, quench with saturated NaHCO₃, extract with CH₂Cl₂, and dry over Na₂SO₄.
-
-
Analysis:
-
Acquire ¹⁹F NMR (no decoupling).
-
Result: The (R)-amine derivative will show a CF₃ singlet at a distinct shift compared to the (S)-amine impurity.
-
Calculate ee% =
.
-
Visualization of Analytical Workflow
Figure 1: Decision matrix for selecting the appropriate NMR characterization workflow based on the stage of development.
Part 4: Technical Rationale & Causality
Why 5,6,7,8-Tetrahydroquinoxaline?
The saturation of the benzene ring in quinoxaline reduces the aromaticity of the system, making the C-5 position more aliphatic and reactive. In the context of drug development (e.g., Brimonidine analogs or PRMT5 inhibitors), this scaffold serves as a "conformationally restricted" diamine equivalent. The (R)-configuration is often pharmacologically distinct due to the specific binding pockets of target enzymes which are chiral environments.
Why ¹⁹F NMR for Quantitation?
While ¹H NMR of Mosher amides relies on the shielding/deshielding of the benzylic proton (C-5 H), this region (4.0 - 4.5 ppm) can overlap with solvent satellites or impurities. ¹⁹F NMR provides a "clean" spectral window (typically -68 to -72 ppm) with no background interference, allowing for integration accuracy of ±0.5%.
References
-
National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 36822, 5,6,7,8-Tetrahydroquinoxaline. Retrieved February 12, 2026.
-
[Link]
-
- Fluorochem Ltd.Product Sheet: 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE HYDROCHLORIDE.
- World Intellectual Property Organization (2021).WO2021163344A1 - Novel PRMT5 Inhibitors.
-
University of Birmingham (2016).Rapid determination of enantiomeric excess via NMR spectroscopy.
-
[Link]
-
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. WO2021163344A1 - Novel prmt5 inhibitors - Google Patents [patents.google.com]
- 5. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Tetrahydroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, tetrahydroquinoxaline derivatives stand out as a privileged scaffold, forming the core of numerous biologically active agents. A profound understanding of their structural properties is paramount for their effective development and analysis. Mass spectrometry, a cornerstone of analytical chemistry, offers unparalleled insights into the structure of these molecules through the analysis of their fragmentation patterns. This guide provides an in-depth, comparative analysis of the fragmentation behavior of tetrahydroquinoxaline derivatives under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
As Senior Application Scientists, our goal is to move beyond a mere listing of fragments. We aim to elucidate the causal relationships behind the observed fragmentation pathways, offering a scientifically rigorous and practically applicable resource. This guide is built on the principles of expertise, authoritativeness, and trustworthiness, ensuring that every piece of information is grounded in established scientific literature.
The Tetrahydroquinoxaline Scaffold: A Brief Introduction
The 1,2,3,4-tetrahydroquinoxaline ring system is a bicyclic N-heterocycle, consisting of a benzene ring fused to a dihydropyrazine ring. Its structural rigidity and synthetic tractability have made it a popular framework in the design of novel therapeutics. The substituents on both the aromatic ring and the nitrogen atoms significantly influence the molecule's physicochemical properties and, consequently, its behavior in the mass spectrometer.
Principles of Fragmentation: A Tale of Two Techniques
The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method employed. Here, we compare the "hard" ionization technique of Electron Ionization (EI) with the "soft" ionization technique of Electrospray Ionization (ESI).
-
Electron Ionization (EI): In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion radical cation (M•+). This excess energy often induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. However, for some molecules, the molecular ion is too unstable and may not be observed.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution. It typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and then subjected to collision-induced dissociation (CID). This allows for controlled and systematic investigation of fragmentation pathways.
Fragmentation Patterns of Tetrahydroquinoxaline Derivatives: A Comparative Analysis
The fragmentation of tetrahydroquinoxaline derivatives is dictated by the stability of the resulting ions and neutral losses, which in turn is influenced by the substituents and the site of initial ionization or protonation.
Electron Ionization (EI) Fragmentation
Studies on N-substituted 2-oxo and 2,3-dioxotetrahydroquinoxalines provide a foundational understanding of their EI-MS fragmentation. A key feature is the presence of an intense molecular ion peak, indicating the relative stability of the ring system.[1]
The fragmentation of the oxo-derivatives is characterized by several key pathways:
-
Loss of CO: A common fragmentation for cyclic ketones and lactams, leading to a significant fragment ion.
-
Loss of HCN: In the case of 2,3-dioxotetrahydroquinoxaline derivatives, a notable fragmentation pathway is the loss of HCN from an intermediate fragment, a feature not observed in the mono-oxo derivatives.[1]
-
Cleavage of N-substituents: The nature of the substituent on the nitrogen atom plays a crucial role in directing the fragmentation. For instance, N-CH2COOCH3 substituted derivatives show characteristic losses related to the ester group.
For non-oxo-tetrahydroquinoxalines, by analogy with the structurally similar tetrahydroquinolines, the following fragmentation pathways under EI are expected:
-
Loss of a hydrogen atom (M-1): Formation of a stable, conjugated iminium ion.
-
Loss of substituents from the saturated ring: For example, a methyl group at the 2- or 4-position can be readily lost to form an M-15 fragment.[2][3]
-
Retro-Diels-Alder (RDA) reaction: Cleavage of the dihydropyrazine ring can occur, although this is often more prominent in related quinolinone structures.[4]
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
Under the gentler conditions of ESI, tetrahydroquinoxaline derivatives typically form a stable protonated molecule, [M+H]+. Fragmentation is then induced via CID. The site of protonation, likely one of the nitrogen atoms, is a key determinant of the subsequent fragmentation pathways.
Based on the fragmentation of related N-heterocyclic compounds, the following pathways are proposed for protonated tetrahydroquinoxaline derivatives:
-
Loss of N-substituents: Similar to EI, the substituents on the nitrogen atoms are often lost as neutral molecules. For example, a benzyl group can be lost as toluene.
-
Ring cleavage of the dihydropyrazine ring: This can occur through various mechanisms, often initiated by a charge-remote fragmentation.
-
Loss of small neutral molecules: The loss of ammonia (NH3) or an amine (R-NH2) from the protonated molecule is a common pathway for related structures like tetrahydroisoquinolines and is expected for tetrahydroquinoxalines.[5][6]
The following table summarizes the key comparative fragmentation behaviors:
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Primary Ion | Molecular ion radical cation (M•+) | Protonated molecule ([M+H]+) |
| Fragmentation Extent | Extensive, often complex spectra | Controlled, typically simpler spectra |
| Molecular Ion | May be weak or absent for labile compounds | Usually a strong, stable base peak |
| Common Fragmentations | Loss of CO (for oxo-derivatives), loss of H•, loss of substituents, RDA reaction | Loss of N-substituents, ring cleavage, loss of small neutral molecules (e.g., NH3) |
| Structural Information | Detailed fingerprint, good for library matching | Targeted structural elucidation, confirmation of molecular weight |
Visualizing the Fragmentation Pathways
To better illustrate the proposed fragmentation mechanisms, the following diagrams were generated using Graphviz.
Proposed EI Fragmentation of a Generic N-Aryl Tetrahydroquinoxaline
Caption: Proposed EI fragmentation pathways for N-aryl tetrahydroquinoxalines.
Proposed ESI-MS/MS Fragmentation of a Generic N-Aryl Tetrahydroquinoxaline
Caption: Proposed ESI-MS/MS fragmentation of N-aryl tetrahydroquinoxalines.
Experimental Protocols
The following provides a general framework for the analysis of tetrahydroquinoxaline derivatives by LC-MS/MS. Optimization of these parameters is crucial for specific applications.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the tetrahydroquinoxaline derivative in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and system suitability checks.
-
Biological Sample Preparation (if applicable): For analysis in biological matrices (e.g., plasma, urine), a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove interferences.[2][5]
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column is a common starting point (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid (to promote protonation).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: Dependent on the column internal diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: Typically maintained at 25-40 °C to ensure reproducible retention times.
-
Injection Volume: 1-10 µL.
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Scan: A full scan from m/z 100-1000 to determine the mass of the protonated molecule.
-
MS/MS Analysis (Product Ion Scan):
-
Precursor Ion: Isolate the [M+H]+ ion of the tetrahydroquinoxaline derivative.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Optimize by ramping the collision energy (e.g., 10-40 eV) to achieve a rich fragmentation spectrum.
-
-
Key Parameters to Optimize:
-
Capillary voltage
-
Cone voltage/Fragmentor voltage
-
Source and desolvation temperatures
-
Nebulizer and drying gas flows
-
The following workflow diagram outlines the general process for LC-MS/MS analysis:
Sources
- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. arkat-usa.org [arkat-usa.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of synthetic routes for chiral quinoxaline amine production
Comparison Guide: Synthetic Routes for Chiral Quinoxaline Amine Production
Executive Summary & Strategic Importance
Chiral 1,2,3,4-tetrahydroquinoxalines are privileged structural motifs in medicinal chemistry, serving as the pharmacophore in cholesteryl ester transfer protein (CETP) inhibitors, HIV-1 reverse transcriptase inhibitors, and various anti-inflammatory agents.[1] The transition from planar, achiral quinoxalines to their three-dimensional, chiral amine counterparts is a critical step in increasing Fsp3 character, which correlates with improved clinical success rates.
This guide objectively compares the two dominant synthetic methodologies: Iridium-Catalyzed Asymmetric Hydrogenation (AH) and Organocatalytic Transfer Hydrogenation (OTH) . While Iridium catalysis remains the industrial "gold standard" for scalability and atom economy, organocatalytic routes offer a metal-free alternative for specific late-stage functionalization needs.
Route 1: Iridium-Catalyzed Asymmetric Hydrogenation (The Gold Standard)
This route represents the state-of-the-art for producing chiral quinoxaline amines. It utilizes a cationic Iridium(I) complex, typically generated in situ from
-
Mechanism: The reaction proceeds via an outer-sphere mechanism or a hydride-amide cycle, often requiring an additive (Iodine or an amine) to stabilize the active hydride species and prevent catalyst deactivation by the basic product.
-
Key Catalytic System:
/ (S)-SegPhos or (S)-BINAP / or Amine additive.
Performance Metrics
-
Enantioselectivity (ee): Consistently >90%, often reaching 98-99%.
-
Yield: >95% (Quantitative conversion is common).
-
Scalability: High (Proven on multi-kilogram scales).
-
Atom Economy: Excellent (100% atom economy with
gas).
Critical Analysis
The inclusion of additives is the "secret sauce" of this route. Iodine (
Route 2: Organocatalytic Transfer Hydrogenation (The Metal-Free Alternative)
This route avoids transition metals entirely, relying on Chiral Phosphoric Acids (CPAs) to activate the quinoxaline substrate via hydrogen bonding, while a Hantzsch ester serves as the hydride source.[2]
-
Mechanism: Brønsted acid catalysis.[1][3] The CPA forms a chiral ion pair with the protonated quinoxaline, directing the hydride attack from the Hantzsch ester to a specific face of the imine.
-
Key Catalytic System: BINOL-derived Chiral Phosphoric Acids (e.g., TRIP, SPINOL-CPA) + Hantzsch Ester.
Performance Metrics
-
Enantioselectivity (ee): High (90-96%), though highly substrate-dependent.
-
Yield: 85-95%.[4]
-
Scalability: Moderate (Limited by the cost and waste of Hantzsch esters).
-
Atom Economy: Poor (Stoichiometric pyridine waste is generated).
Critical Analysis
While attractive for avoiding trace metal contamination in late-stage synthesis, this route is kinetically slower and less atom-efficient than hydrogenation. It is best reserved for substrates sensitive to high pressure or metal catalysts.
Comparative Analysis
The following table contrasts the two primary methodologies based on key decision-making criteria.
| Feature | Ir-Catalyzed Hydrogenation (Route 1) | Organocatalytic Transfer H2 (Route 2) |
| Primary Reagent | Hydrogen Gas ( | Hantzsch Ester (HEH) |
| Catalyst Class | Transition Metal (Ir-Bisphosphine) | Brønsted Acid (Chiral Phosphoric Acid) |
| Atom Economy | Excellent (No byproduct) | Low (Stoichiometric organic waste) |
| Scalability | High (Industrial preferred) | Low to Medium (Research scale) |
| Cost Efficiency | High (Low catalyst loading S/C >1000) | Low (High reagent mass/cost) |
| Reaction Time | Fast (12-24 h) | Slow (24-72 h) |
| Safety Profile | Requires high-pressure vessel | Ambient pressure (Open flask possible) |
Visualizations
Figure 1: Mechanistic Pathway & Decision Tree
This diagram illustrates the divergent pathways and the decision logic for selecting a route.
Caption: Decision matrix for synthetic route selection based on scale and constraints.
Detailed Experimental Protocol
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoxaline Validation: This protocol is based on the iodine-activated system described by Wang et al. (JACS).
Reagents:
-
2-Methylquinoxaline (1.0 mmol)
-
(0.5 mol %)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
(S)-SegPhos or (S)-MeO-Biphep (1.1 mol %)
- (5.0 mol %)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Workflow:
-
Catalyst Formation: In a nitrogen-filled glovebox, weigh
(3.4 mg, 0.005 mmol) and (S)-SegPhos (6.7 mg, 0.011 mmol) into a dried Schlenk tube. Add anhydrous toluene (2 mL) and stir at room temperature for 10 minutes until a clear orange/red solution forms. -
Activation: Add
(12.7 mg, 0.05 mmol) to the catalyst solution. Stir for an additional 10 minutes. Note: The color will darken, indicating the oxidation to Ir(III). -
Substrate Addition: Add 2-Methylquinoxaline (144 mg, 1.0 mmol) dissolved in toluene (3 mL) to the catalyst mixture.
-
Hydrogenation: Transfer the mixture to a stainless steel autoclave. Purge with
gas three times. Pressurize to 600 psi (approx. 40 bar). -
Reaction: Stir at room temperature (25°C) for 12-18 hours.
-
Workup: Carefully release hydrogen pressure. Concentrate the solvent under reduced pressure.
-
Purification: The residue is often pure enough for analysis. If necessary, purify via flash column chromatography (Hexanes/EtOAc).
-
Analysis: Determine conversion by
NMR and enantiomeric excess (ee) by chiral HPLC (e.g., Chiralcel OD-H column).
Self-Validation Check:
-
Visual Cue: The reaction mixture should remain homogeneous. Precipitation indicates catalyst decomposition.
-
Control: A racemic standard should be run on HPLC first to establish separation conditions.
References
-
Additive Effects of Amines: Chem. Eur. J. 2012, 18, 11578–11592.[5]
-
Iodine-Activated System: J. Am. Chem. Soc. 2003, 125, 10536.
-
Organocatalytic Route: J. Org. Chem. 2018, 83, 12486-12495.[3]
-
General Review of Chiral Amine Synthesis: Chem. Rev. 2021.[6][7]
Sources
- 1. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
(R)-5,6,7,8-Tetrahydroquinoxalin-5-amine proper disposal procedures
Operational Guide: Safe Disposal and Handling of (R)-5,6,7,8-Tetrahydroquinoxalin-5-amine
Part 1: Core Directive & Immediate Safety Profile
This compound is a specialized chiral building block often used in the synthesis of bioactive pharmaceutical ingredients.[1] Its structure consists of a saturated cyclohexane ring fused to an aromatic pyrazine ring, with a primary amine at the chiral C5 position.
Operational Mandate: Treat this compound as a Hazardous Basic Organic Amine . Due to its specific stereochemistry and nitrogen-rich heterocycle, it requires strict segregation from oxidizers and nitrosating agents to prevent the formation of hazardous byproducts (e.g., N-oxides or diazonium species).[1]
Immediate "Do Not" List:
-
DO NOT mix with concentrated acids (exothermic reaction/salt formation).[1]
-
DO NOT mix with nitrites or nitrous acid sources (risk of unstable diazonium formation or nitrosamine contamination in downstream waste streams).
-
DO NOT dispose of down the drain.[2] This compound is toxic to aquatic life and must be incinerated.
Part 2: Chemical Profile & Hazard Assessment
This table summarizes the critical data required for labeling and waste stream characterization.
| Parameter | Specification | Operational Note |
| Chemical Name | This compound | Verify stereochemistry on label (R-isomer). |
| Functional Groups | Primary Aliphatic Amine, Pyrazine Ring | Dual basicity: Stronger base at C5-amine, weaker base at pyrazine N. |
| Physical State | Solid (likely powder) or Oil (if free base) | Hygroscopic; often supplied as HCl salt.[1] |
| Hazard Class | Irritant / Corrosive (Skin/Eye) | GHS07 / GHS05 .[1] Causes skin irritation (H315) and serious eye damage (H318).[1][3] |
| Waste Code (RCRA) | D001 (if in flammable solvent) | Default to Non-Halogenated Organic Waste for pure substance.[1] |
| Incompatibility | Acids, Acid Chlorides, Oxidizers, Chloroformates | Violent reaction with strong oxidizers.[1] |
Part 3: Step-by-Step Disposal Protocols
A. Solid Waste (Pure Substance or Spill Cleanup)
Goal: Complete thermal destruction via high-temperature incineration.[1]
-
Containment: Transfer the solid material into a chemically resistant polyethylene bag (minimum 2 mil thickness).
-
Double-Bagging: Place the primary bag into a secondary clear waste bag to prevent leakage during transport.
-
Labeling: Attach a hazardous waste tag. Explicitly write: "Organic Solid Waste: Toxic/Irritant - this compound."
-
Segregation: Place the tagged bag into the Solid Organic Waste Drum (usually white or black drum, depending on facility color codes).
-
Critical Check: Ensure no oxidizing solids (e.g., permanganates, nitrates) are in the same drum.[1]
-
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
Goal: Prevent exothermic polymerization and environmental release.
-
pH Check: If the waste is an aqueous extraction layer, check the pH.
-
Solvent Compatibility: Determine the primary solvent.[1]
-
Rinsing: Rinse the original container 3 times with a compatible solvent (e.g., Acetone) and add rinsate to the liquid waste container.
C. Contaminated Glassware & Sharps[1]
-
Quenching: Rinse glassware with a 5% dilute acid solution (e.g., Acetic acid) only if necessary to solubilize stubborn amine residues, followed immediately by water and acetone.
-
Disposal: Dispose of needles/syringes in the Biohazard/Sharps container, even if only used for chemicals, to prevent physical injury to waste handlers.
Part 4: Scientific Integrity & Logic (The "Why")
1. The Basicity Factor: The C5-amine is an aliphatic amine.[1] Upon contact with strong acids in a waste drum, it will protonate rapidly, releasing heat (Enthalpy of Neutralization).[1] In a closed waste drum containing volatile solvents (like acetone or ether), this heat spike can increase vapor pressure, leading to drum bulging or rupture.[1]
-
Protocol Validation: This is why we neutralize aqueous layers to pH 7-9 before disposal—it stabilizes the thermal profile of the waste container.[1]
2. The Pyrazine Stability: The pyrazine ring is electron-deficient compared to benzene.[1] It is generally stable to oxidation but can form N-oxides with strong peroxides (e.g., mCPBA, Hydrogen Peroxide).[1]
-
Protocol Validation: Segregating this waste from oxidizers prevents the formation of N-oxides, which can be shock-sensitive in dry forms.[1]
3. Nitrosamine Prevention: While primary amines (like the C5-amine) typically form unstable diazonium salts that decompose to alcohols, the secondary environment of the waste drum is unpredictable.[1] If mixed with nitrosating agents (nitrites), trace secondary amines (impurities) could form nitrosamines, which are potent carcinogens.[1]
-
Protocol Validation: Strict prohibition of mixing amine waste with nitrite/nitrate waste streams.
Part 5: Operational Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound.
Figure 1: Decision matrix for the segregation and disposal of tetrahydroquinoxaline amine waste streams.
Part 6: References & Regulatory Grounding
-
PubChem. (2023).[1] 5,6,7,8-Tetrahydroquinoxaline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2023).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
